Methanesulfonyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-diazomethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIGUWUNPQBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339446 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-70-7 | |
| Record name | Methanesulfonyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Historical Synthesis of Methanesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical and contemporary methods for synthesizing methanesulfonyl azide, a crucial reagent in organic chemistry. The document details the evolution of its synthesis, focusing on the most prevalent method: the nucleophilic substitution of methanesulfonyl chloride with sodium azide. This guide offers detailed experimental protocols, quantitative data, and visualizations to aid researchers in understanding and utilizing this versatile compound.
Introduction: A Safer and More Efficient Diazo-Transfer Reagent
This compound (MsN₃) first emerged as a synthetic reagent in the 1960s. Initially, its primary application was in the generation of sulfonylnitrenes. However, its utility as a diazo-transfer reagent has since become its most prominent role in organic synthesis. It serves as a safer and more efficient alternative to the traditionally used p-toluenesulfonyl azide (tosyl azide). A significant advantage of this compound lies in the straightforward removal of its byproduct, methanesulfonamide, which is easily separated from the desired diazo product through extraction with a dilute aqueous base.[1]
Primary Synthesis Route: Methanesulfonyl Chloride and Sodium Azide
The most common and practical laboratory method for the preparation of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1] This reaction is typically performed in a solvent system capable of dissolving both the organic sulfonyl chloride and the inorganic azide salt.
Reaction Mechanism and Conditions
The fundamental reaction involves the displacement of the chloride ion from methanesulfonyl chloride by the azide anion.
General Reaction Scheme:
CH₃SO₂Cl + NaN₃ → CH₃SO₂N₃ + NaCl
This reaction is influenced by the choice of solvent and the presence of additives. While it can proceed under neutral conditions, the addition of a base such as triethylamine has been shown to significantly accelerate the reaction rate, which is particularly beneficial for in situ generation protocols.[2]
Quantitative Data on Synthesis
The yield and purity of this compound are highly dependent on the reaction conditions, particularly the solvent system employed. The following table summarizes reported yields in various solvents.
| Solvent System | Yield (%) | Purity (%) | Reference |
| Methanol/Water | 55-61 | Not Reported | [3] |
| Acetone/Water | 96 | >95 | [3] |
| Ethanol | 55-96 | Not Reported | [2][4] |
| Acetonitrile (in situ) | High | High | [4] |
Note: The use of acetone as a solvent is reported to prevent the formation of methyl methanesulfonate as a byproduct.[3]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in subsequent reactions.
| Spectroscopy | Observed Data |
| ¹H NMR | Singlet at 3.35 ppm (in acetonitrile/water)[2] |
| IR | The azide stretch of this compound often overlaps with the diazo stretch of the product in reaction monitoring. The sulfonyl stretches of this compound and methanesulfonyl chloride can also overlap around 1376 cm⁻¹.[2] |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Batch Synthesis in Acetone/Water
This protocol is adapted from a method reported to yield high purity this compound.[3]
Reagents:
-
Methanesulfonyl chloride
-
Sodium azide
-
Acetone
-
Water
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1 to 1.5 equivalents) in a mixture of water and acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1 equivalent) dropwise to the cooled solution while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15-24 hours.
-
After the reaction is complete, add water to dissolve the inorganic salts and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Purification:
The crude product can be purified by crystallization from ether at low temperatures (-78°C) or by vacuum distillation.[3]
In Situ Generation in Acetonitrile/Water
This method is advantageous for avoiding the isolation of the potentially explosive this compound. The following is a general procedure for its in situ generation and subsequent use in a diazo-transfer reaction.[2]
Reagents:
-
Methanesulfonyl chloride
-
Sodium azide
-
Acetonitrile
-
Water
-
Substrate for diazo-transfer (e.g., ethyl acetoacetate)
-
Triethylamine
Procedure:
-
In a reaction vessel, prepare a solution of sodium azide in a mixture of water and acetonitrile.
-
Rapidly add methanesulfonyl chloride to the solution. The formation of this compound can be monitored by ¹H NMR and is typically complete within 40 minutes under neutral conditions.[2]
-
For accelerated formation, triethylamine can be added, leading to almost instantaneous conversion.[2]
-
Once the formation of this compound is confirmed, add the substrate (e.g., ethyl acetoacetate) and triethylamine to initiate the diazo-transfer reaction.
-
Monitor the progress of the diazo-transfer reaction by suitable analytical methods (e.g., TLC, NMR).
-
Upon completion, proceed with the appropriate workup for the specific diazo product.
Visualization of Synthesis Pathways
The following diagrams illustrate the key chemical transformations in the synthesis of this compound.
Caption: General synthesis of this compound.
Caption: Base-accelerated in situ generation pathway.
Safety Considerations
This compound is an energetic and potentially explosive compound.[4] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Avoid exposure to heat, shock, and light. For large-scale preparations, in situ generation is strongly recommended to minimize the hazards associated with the isolation and storage of the pure substance.
Conclusion
The synthesis of this compound from methanesulfonyl chloride and sodium azide is a well-established and versatile method. The choice of solvent significantly impacts the reaction yield and purity. The development of in situ generation techniques, particularly those accelerated by the presence of a base, has enhanced the safety and efficiency of using this valuable diazo-transfer reagent. This guide provides the necessary technical information for researchers to confidently and safely prepare and utilize this compound in their synthetic endeavors.
References
Theoretical studies on methanesulfonyl azide stability
An In-depth Technical Guide on the Theoretical Stability of Methanesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
This compound (MsN₃), a key reagent in organic synthesis for diazo transfer reactions and "click chemistry," is also known for its potential instability.[1][2] A thorough understanding of its thermal and photolytic decomposition pathways is critical for its safe handling, storage, and application in research and development. This guide provides a detailed overview of the theoretical and experimental studies on the stability of this compound, presenting quantitative data, experimental methodologies, and visual representations of its decomposition mechanisms.
Introduction to this compound Stability
This compound (CH₃SO₂N₃) is an energetic compound that can decompose exothermically, and sometimes explosively, when subjected to heat or light.[1][3] Its stability is a significant concern, necessitating careful handling protocols.[4] Compared to other sulfonyl azides, such as tosyl azide (TsN₃), this compound offers advantages like easier byproduct removal and lower cost, but its stability profile is intermediate within this class of reagents.[5][6] Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating the electronic structure and decomposition energetics of MsN₃.[1][5]
Computational and Theoretical Framework
Density Functional Theory (DFT) is a primary computational tool for investigating the stability of this compound.[1] Methods like the B3LYP and M06-2X hybrid functionals are widely used to model reaction mechanisms, transition states, and intermediates involved in its decomposition.[5] These computational studies reveal that the strong electron-withdrawing nature of the methanesulfonyl group significantly influences the electronic structure of the azide moiety, which is fundamental to its reactivity and decomposition pathways.[5] High-accuracy composite methods, such as the Complete Basis Set (CBS-QB3), have also been employed to refine the energetics of these processes.[1]
Thermal Stability
The thermal decomposition of this compound is a critical safety consideration. It is known to be thermally unstable and undergoes exothermic decomposition which can be violent.[1]
Thermal Decomposition Pathway
Upon heating, this compound extrudes molecular nitrogen (N₂) to form a highly reactive sulfonyl nitrene intermediate (CH₃SO₂N).[1] This short-lived species can then undergo an intramolecular rearrangement, analogous to the Curtius rearrangement, to yield the more stable methyl N-sulfonyl amine (CH₃NSO₂).[1][7]
References
- 1. This compound | 1516-70-7 | Benchchem [benchchem.com]
- 2. This compound - Enamine [enamine.net]
- 3. chembk.com [chembk.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Buy this compound | 1516-70-7 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Computational Analysis of Sulfonyl Nitrene Formation
The study of reactive intermediates is a cornerstone of modern organic chemistry and drug development. Among these, sulfonyl nitrenes (R-SO₂-N) stand out for their unique reactivity and synthetic utility. As short-lived, high-energy species, their direct experimental observation is challenging.[1] This guide delves into the computational methodologies that have become indispensable for elucidating the formation, electronic structure, and reaction pathways of sulfonyl nitrenes.
Computational Methods for Studying Sulfonyl Nitrene Formation
Computational chemistry provides powerful tools to predict and characterize transient species like sulfonyl nitrenes, offering insights that are often difficult to obtain experimentally.[] The choice of computational method is critical for obtaining accurate results. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. For more complex electronic structures, such as the nearly degenerate singlet and triplet states of nitrenes, more advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.[3]
| Computational Method | Description | Typical Application in Sulfonyl Nitrene Studies | Basis Set Examples |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to calculate its energy. Various functionals (e.g., B3LYP, M06-2X) are available. | Geometry optimization of reactants, transition states, and products; calculation of reaction energies and activation barriers.[4][5] | 6-311++G(d,p), 6-311+G(3df), aug-cc-pVTZ[5][6] |
| Complete Basis Set (CBS) Methods | Composite methods (e.g., CBS-QB3) that extrapolate to the complete basis set limit for high accuracy in energy calculations. | Obtaining highly accurate single-point energies for stationary points found with DFT.[4][5] | Not applicable (it's a composite method) |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Used for calculating activation barriers and reaction energies, often in conjunction with DFT.[6] | 6-311++G(d,p), cc-pVTZ[6] |
| Coupled Cluster (CC) Methods | High-level ab initio methods (e.g., CCSD(T)) that provide very accurate energies, considered the "gold standard" for many systems. | Benchmarking results from other methods; calculating highly accurate energies for key species.[5] | aug-cc-pVTZ[5] |
| Complete Active Space Self-Consistent Field (CASSCF) | A multireference method that is essential for correctly describing systems with significant static electron correlation, such as bond-breaking and electronically excited states. | Investigating the electronic structure of singlet and triplet sulfonyl nitrenes and the transition states for their formation.[3] | Not applicable (method is defined by the active space) |
| N-Electron Valence State Perturbation Theory (NEVPT2) | A multireference perturbation theory method used to add dynamic electron correlation on top of a CASSCF calculation. | Refining the relative energies of different spin states (e.g., singlet vs. triplet) of sulfonyl nitrenes.[3] | Not applicable (used with CASSCF) |
Precursors and Formation Pathways
Sulfonyl nitrenes are typically generated from a variety of precursors through the elimination of stable small molecules.[6] Sulfonyl azides are the most common precursors, decomposing upon thermal or photochemical activation to release molecular nitrogen.[4][7] Other precursors include N-halosulfonamides and sulfonylimino-λ³-iodanes.[6]
Computational studies have been instrumental in mapping the potential energy surfaces for these decomposition reactions, identifying transition states, and calculating activation barriers.[6]
Caption: General pathway for sulfonyl nitrene formation from a sulfonyl azide.
Computational studies have quantified the activation barriers for the formation of sulfonyl nitrenes from various precursors.[6] These calculations are crucial for predicting the feasibility of a reaction under specific conditions.
| Precursor Type | Example Precursor | Leaving Group | Calculated Activation Barrier (kcal/mol) |
| Sulfonyl Azide | RSO₂N₃ | N₂ | ~35 |
| N-halosulfonamide | RSO₂NHHal | HCl | ~60-70 |
| N-hydroxysulfonamide | RSO₂NHOH | H₂O | ~60-70 |
| Salt of N-halosulfonamide | RSO₂NNaCl | NaCl | ~40-50 |
| Sulfonylimino-λ³-iodane | ArI=NSO₂R | ArI | ~9-13 |
| Sulfonylimino-λ³-bromane | ArBr=NSO₂R | ArBr | ~4-8 |
Table adapted from data presented in a computational study by ResearchGate.[6]
Electronic Structure and Subsequent Reactivity
A key aspect of sulfonyl nitrene chemistry is its electronic structure. The nitrogen atom has two non-bonding electrons, which can either be paired in the same orbital (singlet state) or unpaired in different orbitals (triplet state). Computational studies suggest that for simple sulfamoyl nitrenes, the ground state is a closed-shell singlet, while for alkyl- and aryl-sulfonyl nitrenes, the triplet state is lower in energy.[8]
The initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state or undergo a pseudo-Curtius rearrangement to form a sulfonylamine.[4][6]
Caption: Competing pathways for a computationally studied sulfonyl nitrene.
Computational modeling can predict the energy barriers for these competing pathways, providing a rationale for experimentally observed product distributions. For example, DFT calculations have supported a stepwise mechanism for the photodecomposition of benzenesulfonyl azide, where the initially formed triplet nitrene undergoes a subsequent rearrangement.[4][7]
Experimental Validation of Computational Models
While computational methods are predictive, experimental validation is crucial.[] Several advanced experimental techniques are used to detect and characterize short-lived reactive intermediates like sulfonyl nitrenes, providing data that can be directly compared with computational results.[1][9]
| Experimental Technique | Methodology | Information Obtained | Relevance to Computational Analysis |
| Matrix Isolation Spectroscopy | The reactive intermediate is generated (e.g., by photolysis of a precursor) and trapped in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures (e.g., 2.8 K).[4][7] | Vibrational frequencies (IR spectroscopy) and electronic transitions (UV-Vis spectroscopy) of the isolated species.[7][10] | The calculated vibrational frequencies and electronic spectra of the computationally optimized nitrene structure can be directly compared to the experimental spectra for identification.[5][11] |
| Flash Vacuum Pyrolysis (FVP) | The precursor is passed through a heated tube under high vacuum, causing decomposition. The products are then analyzed.[4][5] | Identification of stable end-products, providing indirect evidence for the intermediate's existence and reactivity.[5] | Computational modeling of the reaction pathway can help explain the observed product distribution under high-temperature conditions.[7] |
| Laser Flash Photolysis (LFP) | A short, intense laser pulse generates the reactive intermediate, which is then monitored in real-time using spectroscopic techniques.[9] | Kinetic data on the decay of the intermediate and the formation of products. | The computationally determined reaction barriers can be used to calculate theoretical reaction rates for comparison with experimental kinetics. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | A technique specifically for detecting species with unpaired electrons. | Confirms the presence and provides structural information about triplet state intermediates.[12] | The calculated spin density distribution of the triplet nitrene can be correlated with the experimental EPR spectrum.[8] |
The workflow for a combined computational and experimental study often involves an iterative process where computational predictions guide experimental design, and experimental results are used to refine the computational models.
Caption: A typical workflow combining computational and experimental studies.
Conclusion
The computational analysis of sulfonyl nitrene formation has transformed our understanding of these important reactive intermediates. By leveraging a suite of computational tools, from DFT to advanced multireference methods, researchers can predict formation pathways, determine electronic ground states, and rationalize complex reactivity. When coupled with experimental validation techniques like matrix isolation spectroscopy, these computational models provide a detailed and accurate picture of the chemistry of sulfonyl nitrenes, accelerating innovation in chemical synthesis and drug development.
References
- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The decomposition of benzenesulfonyl azide: a matrix isolation and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfamoyl nitrenes: singlet or triplet ground state? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 103.203.175.90:81 [103.203.175.90:81]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonyl Nitrene and Amidyl Radical: Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Characteristics of Methanesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for methanesulfonyl azide (CH₃N₃O₂S). This information is critical for the accurate identification and characterization of this high-energy, versatile reagent, which is pivotal in various organic synthesis applications, including diazo transfer reactions and click chemistry.
Introduction
This compound, also known as mesyl azide, is a key reagent in organic chemistry, valued for its ability to introduce the azide functionality and for the in situ generation of diazo compounds.[1][2] Its effective use in synthetic protocols is predicated on its unambiguous identification and purity assessment, for which IR and NMR spectroscopy are indispensable tools. This guide presents the key spectral features of this compound and provides the experimental context for their acquisition.
Spectroscopic Data
The following tables summarize the characteristic spectral data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Azide (N₃) | Asymmetric Stretch | ~2100 - 2115 | [1][2] |
| Sulfonyl (S=O) | Symmetric Stretch | 1342 | [2] |
| Methyl (CH₃) | Deformation | 1450 | [2] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Reference |
| ¹H | 3.25 | CDCl₃ | Singlet | [1] |
| ¹H | 3.35 | (Not Specified) | Singlet | [3] |
| ¹³C | 42.8 | (Not Specified) | (Not Specified) | [1] |
Experimental Protocols
The data presented in this guide are derived from standard spectroscopic techniques. Below are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1][2]
-
Reaction Setup: Methanesulfonyl chloride is added to a solution of sodium azide in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile to facilitate the dissolution of both the inorganic salt and the organic reactant.[1][3]
-
Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored in real-time using techniques such as FlowNMR.[3][4]
-
Work-up and Purification: Upon completion, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer containing the this compound is washed, dried, and the solvent is removed under reduced pressure.
Caution: this compound is a potentially explosive and thermally unstable compound. Its synthesis and handling require strict safety precautions, including the use of appropriate personal protective equipment and conducting the reaction behind a blast shield. In situ generation and use of this reagent are often preferred to minimize the risks associated with its isolation and storage.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound can be prepared between two salt plates (e.g., NaCl or KBr) for analysis. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) can be analyzed in a liquid cell.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and subsequently subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the azide and sulfonyl functional groups are then identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A trace amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, the characteristic singlet of the methyl protons is observed. For ¹³C NMR, the resonance of the methyl carbon is identified.
Visualizing the Chemistry of this compound
To further elucidate the structure and utility of this compound, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Synthesis of this compound.
Caption: Workflow for spectroscopic analysis.
References
Mass spectrometry analysis of methanesulfonyl azide
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methanesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a potentially explosive and thermally unstable compound. All handling and analysis should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions in place. The mass spectral data presented in this guide is predicted based on theoretical fragmentation patterns due to the limited availability of published experimental spectra.
Introduction
This compound (CH₃SO₂N₃) is a versatile reagent in organic synthesis, primarily utilized for diazo transfer reactions. Its application in the pharmaceutical and drug development sectors necessitates robust analytical methods for its characterization and quality control. Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of such compounds. This guide provides a comprehensive overview of the theoretical mass spectrometry analysis of this compound, including predicted fragmentation patterns, detailed experimental protocols with a strong emphasis on safety, and visual workflows.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | CH₃N₃O₂S |
| Molecular Weight | 121.12 g/mol [1][2] |
| CAS Number | 1516-70-7[1] |
| Appearance | Colorless liquid |
| Hazards | Explosive, thermally unstable, toxic[2] |
Predicted Mass Spectrum and Fragmentation
Due to the scarcity of publicly available experimental mass spectra for this compound, this section outlines a predicted fragmentation pattern under electron ionization (EI). EI is a "hard" ionization technique that induces fragmentation, providing valuable structural information.
Predicted Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed identities of the major ions expected in the mass spectrum of this compound.
| Predicted m/z | Proposed Ion Fragment | Formula | Notes |
| 121 | [CH₃SO₂N₃]⁺ | [CH₃N₃O₂S]⁺ | Molecular Ion (M⁺) |
| 93 | [CH₃SO₂N]⁺ | [CH₃NO₂S]⁺ | Loss of N₂ from the molecular ion. This is a very common fragmentation pathway for azides. |
| 79 | [CH₃SO₂]⁺ | [CH₃O₂S]⁺ | Cleavage of the S-N bond. |
| 64 | [SO₂]⁺ | [O₂S]⁺ | Fragmentation of the sulfonyl group. |
| 43 | [N₃]⁺ | [N₃]⁺ | Azide radical cation. |
| 28 | [N₂]⁺ | [N₂]⁺ | Nitrogen molecule cation. |
| 15 | [CH₃]⁺ | [CH₃]⁺ | Methyl radical cation. |
Experimental Protocols
The analysis of energetic materials like this compound requires strict adherence to safety protocols and careful selection of instrumental parameters.
Safety Precautions
-
Risk Assessment: Conduct a thorough risk assessment before handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and blast shield.
-
Handling: Handle only small quantities of the material. Avoid friction, shock, and sudden heating. Use non-metal spatulas.
-
Waste Disposal: Dispose of any residual material and contaminated items according to institutional safety guidelines for energetic compounds.
Sample Preparation
-
Dilution: Prepare a very dilute solution of this compound (e.g., in the low µg/mL to ng/mL range) in a suitable solvent like acetonitrile. This minimizes the amount of energetic material introduced into the mass spectrometer.
-
Solvent Selection: Ensure the solvent is compatible with the ionization technique and does not react with the analyte.
Instrumentation and Methodology
A soft ionization technique is recommended to minimize the risk of explosive decomposition in the ion source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are preferable to electron ionization (EI) for initial analysis and molecular weight confirmation. However, for structural elucidation via fragmentation, a carefully controlled EI experiment on a highly dilute sample could be performed.
3.3.1. Electrospray Ionization (ESI) - for molecular weight confirmation
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive or Negative Ion Mode
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): 1-2 bar
-
Drying Gas (N₂): 4-6 L/min
-
Drying Gas Temperature: 150-200 °C (use the lowest temperature that allows for efficient desolvation to minimize thermal stress on the analyte).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Data Acquisition: Scan in the m/z range of 50-200.
3.3.2. Electron Ionization (EI) - for fragmentation analysis (use with extreme caution)
-
Ion Source: Electron Ionization (EI)
-
Sample Introduction: Use a direct insertion probe with very slow and careful heating of a highly diluted sample, or a gas chromatography (GC) inlet if the compound's volatility and thermal stability permit.
-
Electron Energy: 70 eV (standard for library matching, but lower energies can be used to reduce fragmentation).
-
Source Temperature: Keep as low as possible (e.g., 150 °C).
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF.
-
Data Acquisition: Scan in the m/z range of 10-150.
Visualizations
Experimental Workflow
The following diagram illustrates a safe and systematic workflow for the mass spectrometry analysis of this compound.
Predicted Fragmentation Pathway
This diagram shows the predicted fragmentation cascade of this compound under electron ionization.
Conclusion
The mass spectrometry analysis of this compound is a critical tool for its characterization but must be approached with a strong emphasis on safety due to the compound's energetic nature. While experimental data is not widely available, theoretical predictions of the fragmentation pattern provide a solid foundation for its identification and structural confirmation. The use of soft ionization techniques is recommended for initial analysis to confirm the molecular weight, with carefully controlled electron ionization for detailed structural elucidation. The protocols and workflows outlined in this guide are intended to provide a framework for the safe and effective mass spectrometric analysis of this and other potentially hazardous materials.
References
An In-Depth Technical Guide to the Decomposition Pathways of Methanesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanesulfonyl azide (MsN₃) is a versatile and widely utilized reagent in organic synthesis, primarily known for its role in diazo transfer reactions. However, its inherent instability and potential for energetic decomposition necessitate a thorough understanding of its degradation pathways. This technical guide provides a comprehensive analysis of the thermal and photochemical decomposition of this compound, detailing the key intermediates, final products, and reaction mechanisms. The information presented herein is intended to facilitate safer handling and more effective utilization of this important chemical entity in research and development settings.
Introduction
This compound (CH₃SO₂N₃) is an organic azide that serves as a crucial reagent for the introduction of the diazo functionality into organic molecules.[1] Despite its utility, its azide functional group renders it energetic and susceptible to decomposition under thermal or photochemical stimuli. A comprehensive understanding of these decomposition pathways is paramount for ensuring laboratory safety and for controlling reaction outcomes. This guide will explore the two primary modes of this compound decomposition: thermal and photochemical, with a focus on the mechanistic details and the characterization of the resulting products.
Synthesis and Spectroscopic Characterization
The most common laboratory synthesis of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide in a suitable solvent system, such as methanol/water or acetone/water, with typical yields ranging from 55% to 96%.[2] For safety, particularly on a larger scale, in situ generation is often preferred.[3]
Table 1: Spectroscopic Data for this compound [4][5]
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ 3.25 ppm (singlet, 3H, CH₃) |
| ¹³C NMR | δ 42.8 ppm (CH₃) |
| Infrared (IR) | ~2100 cm⁻¹ (strong, azide N₃ stretch) |
Thermal Decomposition Pathway
This compound undergoes thermal decomposition at temperatures around 120 °C.[3] The primary event in the thermal decomposition is the extrusion of molecular nitrogen (N₂) to form the highly reactive methanesulfonyl nitrene (CH₃SO₂N) intermediate.
Caption: Thermal decomposition pathway of this compound.
The fate of the methanesulfonyl nitrene is dependent on the reaction conditions. In the absence of a trapping agent, it can undergo a pseudo-Curtius rearrangement to yield methyl N-sulfonylamine (CH₃NSO₂).[6] If the decomposition is carried out in the presence of hydrocarbons or other suitable substrates, the nitrene can undergo C-H insertion or other intermolecular reactions to form N-substituted methanesulfonamides.[3]
Quantitative Thermal Analysis
While the general thermal decomposition pathway is understood, specific kinetic parameters for this compound are not extensively reported in the literature. Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal stability and energetics of such compounds. For sulfonyl azides as a class, the decomposition is a highly exothermic process.
Photochemical Decomposition Pathway
The decomposition of this compound can also be initiated by photolysis. Irradiation with ultraviolet (UV) light provides the energy to cleave the N-N₂ bond, generating the methanesulfonyl nitrene intermediate. This process is often studied at cryogenic temperatures using matrix isolation techniques to trap and characterize the highly reactive intermediates.
Caption: Photochemical decomposition of this compound.
Upon photolysis with an ArF laser (193 nm) in a solid noble gas matrix, this compound extrudes N₂ to form methanesulfonyl nitrene in its triplet ground state.[7] This intermediate has been characterized by matrix-isolation IR spectroscopy. Subsequent irradiation with UV light (e.g., 365 nm) can induce the transformation of the nitrene to the pseudo-Curtius rearrangement product, methyl N-sulfonylamine.[6][8]
Experimental Protocols
Synthesis of this compound[2]
Materials:
-
Methanesulfonyl chloride
-
Sodium azide
-
Methanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1 equivalents) in a minimal amount of water.
-
Add methanol to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add methanesulfonyl chloride (1.0 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Add water to the reaction mixture and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. Caution: this compound is explosive and should be handled with extreme care.
General Procedure for Flash Vacuum Pyrolysis (FVP)[9][10]
Apparatus:
-
A quartz tube packed with quartz wool or rings.
-
A tube furnace capable of reaching the desired pyrolysis temperature.
-
A vacuum pump capable of maintaining a high vacuum (e.g., 10⁻³ to 10⁻⁵ hPa).
-
A sample flask.
-
A cold trap (e.g., cooled with liquid nitrogen) to collect the products.
Procedure:
-
Assemble the FVP apparatus, ensuring all connections are vacuum-tight.
-
Heat the furnace to the desired pyrolysis temperature (for sulfonyl azides, this can range from 400-800 °C depending on the substrate).[6]
-
Place the sample of this compound in the sample flask.
-
Evacuate the system to the desired pressure.
-
Gently heat the sample flask to volatilize the this compound, which is then drawn through the hot quartz tube.
-
The decomposition products are collected in the liquid nitrogen-cooled trap.
-
After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure, and the products in the cold trap are collected and analyzed.
General Procedure for Matrix Isolation Infrared Spectroscopy[11]
Apparatus:
-
A closed-cycle helium cryostat with a cold window (e.g., CsI).
-
A vacuum shroud surrounding the cryostat.
-
A gas deposition line for the matrix gas (e.g., Argon) and the sample.
-
An FTIR spectrometer.
-
A UV light source (e.g., a laser or a mercury arc lamp with filters) for photolysis.
Procedure:
-
Mount the cold window in the cryostat and evacuate the system to a high vacuum.
-
Cool the window to the desired low temperature (e.g., 10-20 K).
-
Prepare a gaseous mixture of this compound and the matrix gas (e.g., Ar in a 1:1000 ratio).
-
Slowly deposit the gas mixture onto the cold window to form a solid matrix.
-
Record the IR spectrum of the isolated this compound.
-
Irradiate the matrix with the UV light source for a specific period.
-
Record the IR spectrum of the photolyzed matrix to observe the formation of new species (e.g., methanesulfonyl nitrene).
-
If desired, perform secondary photolysis with a different wavelength of light to induce further reactions and record the subsequent IR spectra.
Safety Considerations
This compound is a potent explosive and must be handled with extreme caution.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Handling: Avoid friction, shock, and heat. Use non-sparking tools. Handle behind a safety shield.
-
Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.
-
Disposal: Dispose of in accordance with local regulations for explosive materials. Small quantities can be carefully decomposed by reaction with a suitable reducing agent under controlled conditions.
Conclusion
The decomposition of this compound can proceed through either thermal or photochemical pathways, both of which primarily involve the formation of a highly reactive methanesulfonyl nitrene intermediate. The subsequent reactions of this nitrene are dependent on the reaction conditions, leading to either rearrangement or intermolecular products. A thorough understanding of these decomposition pathways, coupled with stringent safety protocols, is essential for the safe and effective use of this valuable synthetic reagent. Further research into the quantitative kinetics of the thermal decomposition would provide a more complete picture of its reactivity and instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1516-70-7 | Benchchem [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. The decomposition of benzenesulfonyl azide: a matrix isolation and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. cora.ucc.ie [cora.ucc.ie]
The Advent of a Workhorse Reagent: Early Applications of Mesyl Azide in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl azide (mesyl azide, MsN₃) has emerged as an indispensable tool in modern organic synthesis, prized for its efficiency and reliability as a diazo-transfer reagent. While its applications are now widespread, its initial development and early adoption in the mid-20th century laid the groundwork for its current status. This technical guide delves into the core early applications of mesyl azide, providing key quantitative data, detailed experimental protocols from foundational literature, and visualizations of the fundamental chemical principles that defined its utility for synthetic chemists.
Introduction: The Need for Efficient Diazo Transfer
The synthesis of diazo compounds, particularly α-diazocarbonyls, has long been a focal point of synthetic chemistry due to their remarkable versatility as precursors to carbenes, ylides, and ketenes. The foundational method for introducing the diazo group to activated methylene compounds is the Regitz diazo-transfer reaction , first reported in the 1960s.[1][2] This reaction initially utilized p-toluenesulfonyl azide (tosyl azide, TsN₃) as the primary reagent.
While effective, the use of tosyl azide presented a significant practical challenge: the removal of the resulting p-toluenesulfonamide byproduct, which often required tedious column chromatography. This limitation spurred the search for alternative sulfonyl azides that would offer a more streamlined purification process. Mesyl azide quickly proved to be a superior alternative, as its corresponding methanesulfonamide byproduct is readily soluble in aqueous base, allowing for simple extractive workup.
Core Application: Diazo Transfer to Active Methylene Compounds
The principal early application of mesyl azide was its use in the Regitz reaction to convert compounds with activated methylene groups (e.g., β-ketoesters, β-diketones, and malonates) into their corresponding diazo derivatives. The general transformation is outlined below:
A pivotal 1986 paper by Taber, Ruckle, and Hennessy firmly established mesyl azide as a highly efficient reagent for this purpose, particularly for the diazo transfer to simple ketones via their enolates. This work provided a robust and practical one-pot methodology that expanded the scope of diazo synthesis.
Quantitative Data from Early Diazo-Transfer Reactions
The efficiency of mesyl azide in early diazo-transfer reactions is best illustrated through specific examples. The following tables summarize quantitative data from key publications, showcasing the yields achieved with various substrates.
Table 1: Diazo Transfer to Ketones via Trifluoroacetylation
This method, developed to handle substrates that are not sufficiently activated, involves an initial trifluoroacetylation to form a highly acidic β-keto trifluoromethyl ketone, which readily undergoes diazo transfer.
| Substrate Ketone | Diazo Product | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | 2-Diazo-4-tert-butylcyclohexanone | 87 | Org. Synth. 1996, 73, 134 |
| Propiophenone | 1-Diazo-1-phenyl-2-propanone | 81 | Org. Synth. 1996, 73, 134 |
| Benzylacetone | 1-Diazo-4-phenyl-2-butanone | 86 | Org. Synth. 1996, 73, 134 |
| 2-Acetylfuran | 2-(Diazoacetyl)furan | 74 | J. Org. Chem. 1990, 55, 1959 |
Table 2: Direct Diazo Transfer to Activated Ketones
| Substrate | Diazo Product | Yield (%) | Reference |
| 1,3-Cyclohexanedione | 2-Diazo-1,3-cyclohexanedione | 90-95 | J. Org. Chem. 1986, 51, 4077 |
| Dimedone | 2-Diazo-5,5-dimethyl-1,3-cyclohexanedione | 95 | J. Org. Chem. 1986, 51, 4077 |
| Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | 85-90 | J. Org. Chem. 1986, 51, 4077 |
Key Experimental Protocols
The following protocols are adapted from seminal papers and demonstrate the practical application of mesyl azide in its early stages of use.
Preparation of this compound
This procedure is adapted from the method described by Danheiser et al. and provides a reliable synthesis of the reagent.[2]
Procedure: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a 125-mL pressure-equalizing dropping funnel. The flask is charged with sodium azide (42.3 g, 0.65 mol) and 125 mL of water. The resulting solution is stirred and cooled to 0°C in an ice-salt bath. A solution of methanesulfonyl chloride (57.3 g, 0.50 mol) in 100 mL of diethyl ether is added dropwise via the dropping funnel over 1.5–2 hours, maintaining the internal temperature between 0–5°C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 2 hours. The layers are separated, and the aqueous phase is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with saturated aqueous sodium chloride solution (50 mL). The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation at room temperature to afford this compound as a colorless oil.
(Caution: this compound is a potentially explosive compound and should be handled with extreme care behind a safety shield. Avoid heating and contact with ground-glass joints.)
Diazo Transfer to a β-Diketone (Dimedone)
This protocol is a representative example of the Regitz diazo transfer using mesyl azide with a highly activated methylene compound.
Procedure: To a stirred solution of 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.40 g, 10.0 mmol) in 20 mL of acetonitrile at 0°C is added triethylamine (1.52 mL, 11.0 mmol). A solution of this compound (1.33 g, 11.0 mmol) in 5 mL of acetonitrile is added dropwise over 15 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is then removed under reduced pressure. The residue is partitioned between diethyl ether (50 mL) and 1 M aqueous NaOH (25 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-diazo-5,5-dimethyl-1,3-cyclohexanedione, which can be further purified by recrystallization.[3]
Visualization of Core Processes
The following diagrams, rendered in DOT language, illustrate the key chemical transformations associated with the early use of mesyl azide.
Synthesis of Mesyl Azide
Caption: Reaction scheme for the preparation of mesyl azide.
The Regitz Diazo-Transfer Mechanism
Caption: Generalized mechanism of the Regitz diazo transfer.
Conclusion
The introduction of this compound as a diazo-transfer reagent marked a significant practical advancement in organic synthesis. Its ability to cleanly and efficiently generate diazo compounds from activated methylene substrates, coupled with a straightforward purification protocol, cemented its role as a superior alternative to tosyl azide. The foundational work of the 1960s through the 1980s not only demonstrated its utility but also expanded the accessibility of versatile diazo intermediates for further synthetic transformations, a legacy that continues to influence the fields of chemical research and drug development today.
References
Methodological & Application
Synthesis of Methanesulfonyl Azide: A Laboratory-Scale Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of methanesulfonyl azide, a versatile reagent in organic chemistry, particularly for diazo transfer reactions. Due to the potential hazards associated with this compound, this protocol emphasizes safety procedures and provides a comprehensive overview of the synthesis, purification, and handling of this compound.
Introduction
This compound (MsN₃) is a key reagent for the introduction of a diazo group onto a substrate. It is widely used in the synthesis of α-diazo carbonyl compounds, which are valuable precursors for various transformations in organic synthesis. The most common and practical laboratory method for its preparation involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1] While effective, this synthesis involves the handling of potentially explosive and toxic materials, necessitating strict adherence to safety protocols. Recent advancements also explore the in situ generation of this compound to minimize the risks associated with its isolation and handling.[2][3]
Safety Precautions
DANGER: this compound is a potent explosive and should be handled with extreme caution. All operations should be conducted in a certified chemical fume hood, behind a blast shield.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[1]
-
Avoid Metal: Do not use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[1][4] Use plastic or ceramic utensils.
-
Solvent Choice: Avoid using halogenated solvents such as dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.[1][5]
-
Temperature Control: Carefully monitor and control the reaction temperature to prevent overheating, which can lead to explosive decomposition.[1] this compound decomposes above 120 °C.[3]
-
Scale: Keep the synthesis scale to the minimum required for the experiment.
-
Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and disposed of according to institutional guidelines.[4][5] Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5]
Synthesis Protocol
This protocol describes the synthesis of this compound from methanesulfonyl chloride and sodium azide.
3.1. Materials and Equipment
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Dichloromethane (CH₂Cl₂) (for extraction, handle with care as per safety notes)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar (Teflon coated)
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Blast shield
3.2. Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in a mixture of deionized water and acetone. Cool the flask to 0 °C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the cooled sodium azide solution dropwise using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.[1]
-
Work-up:
-
Quench the reaction by carefully adding cold deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL). Note: While the use of halogenated solvents is generally discouraged with azides, this extraction step is reported in some protocols.[1] Extreme caution must be exercised, and alternative non-halogenated solvents should be considered if possible.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter the drying agent.
-
Carefully concentrate the filtrate using a rotary evaporator at low temperature (< 30 °C) and reduced pressure. Crucially, do not evaporate to dryness. this compound is a low-melting solid or oil and can be explosive in concentrated form. It is often preferable to use the solution directly in the next step.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Methanesulfonyl Chloride | 1.0 eq | [1] |
| Sodium Azide | 1.1 - 1.5 eq | [6] |
| Solvent System | ||
| Acetone/Water | Varies | [1] |
| Methanol or Ethanol | Varies | [2][3] |
| Acetonitrile | Varies | [3] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 40 min to 15 hours | [1][7] |
| Product | ||
| Yield | 55 - 98% | [1][2] |
| Purity | ~98% | [1] |
| Appearance | Low-melting white solid or clear, colorless oil | |
| Melting Point | 18 °C | [3] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
In-Situ Generation for Enhanced Safety
Given the hazards associated with isolated this compound, its in situ generation is a highly recommended alternative.[2][3] This approach involves generating the reagent directly within the reaction mixture, where it is consumed by the substrate as it is formed. This minimizes the accumulation of the explosive azide. Studies have shown successful in situ generation from methanesulfonyl chloride and sodium azide, followed by immediate use in diazo transfer reactions.[2] This method often leads to high purity and efficiency without the need for isolating the hazardous intermediate.[2]
References
- 1. This compound | 1516-70-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 1516-70-7 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cora.ucc.ie [cora.ucc.ie]
Step-by-Step Guide to Diazo Transfer with Methanesulfonyl Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing diazo transfer reactions using methanesulfonyl azide. Diazo compounds are versatile intermediates in organic synthesis, crucial for constructing complex molecular architectures in drug discovery and development. This compound serves as an efficient and practical reagent for this transformation. These notes cover the reaction mechanism, experimental protocols, and safety considerations, with a focus on reproducibility and safe laboratory practices.
Introduction
The transfer of a diazo group to an active methylene compound, a reaction known as the Regitz diazo transfer, is a fundamental transformation in organic chemistry. This compound (MsN₃) is often preferred over other sulfonyl azides, such as tosyl azide, due to the advantageous water solubility of its corresponding sulfonamide byproduct, which simplifies purification. However, this compound is a potentially explosive compound and requires careful handling. This guide will detail protocols for both the use of pre-existing this compound and its safer in situ generation.
Reaction Mechanism
The Regitz diazo transfer reaction proceeds via a base-mediated mechanism. The active methylene compound is first deprotonated by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen atom of this compound. The resulting intermediate subsequently collapses, eliminating methanesulfonamide and forming the desired diazo compound.
Figure 1. Reaction mechanism of the Regitz diazo transfer.
Experimental Protocols
Safety Precautions: this compound is a potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid friction, grinding, and sudden temperature changes. It is highly recommended to generate and use this compound in situ to minimize risks.
Protocol 1: In Situ Generation of this compound and Diazo Transfer to Ethyl Acetoacetate
This protocol describes the safe and efficient in situ generation of this compound followed by its immediate use in a diazo transfer reaction with ethyl acetoacetate. This one-pot procedure avoids the isolation of the hazardous diazo transfer reagent.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Ethyl acetoacetate
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 eq.) and triethylamine (1.5 eq.) in a mixture of acetonitrile and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (1.0 eq.) and ethyl acetoacetate (1.0 eq.) in acetonitrile to the cooled azide solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-diazoacetoacetate.
-
Purify the product by column chromatography on silica gel if necessary.
Application Notes and Protocols for Methanesulfonyl Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonyl azide (MsN₃) is a versatile and efficient reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This powerful ligation reaction facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[2] The resulting triazole ring is a stable, aromatic linker that is widely utilized in drug discovery, bioconjugation, and materials science.[3][4] this compound, as a representative of sulfonyl azides, offers distinct reactivity and the resulting N-sulfonylated triazoles can serve as valuable intermediates for further chemical transformations.[5]
These application notes provide a comprehensive overview of the use of this compound in CuAAC reactions, including detailed experimental protocols, safety considerations, and relevant data to guide researchers in their synthetic endeavors.
Safety Precautions
This compound is a potentially explosive and toxic compound and must be handled with extreme caution in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[5][7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] It is crucial to remove all sources of ignition and use non-sparking tools, as the compound can be sensitive to shock, heat, and friction.[6] this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
Synthesis of this compound
This compound can be synthesized through the reaction of methanesulfonyl chloride with sodium azide.[8] A common method involves dissolving sodium azide in a suitable solvent, such as aqueous acetone or methanol, and then adding methanesulfonyl chloride dropwise at a controlled temperature, typically 0-5°C. The reaction is usually stirred for several hours to ensure complete conversion. The product can then be extracted and purified. Due to its hazardous nature, in situ generation of this compound is often preferred, where it is generated in the reaction mixture and consumed immediately.[8][9]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a triazole linkage. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[2][10] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst and enhance reaction efficiency, especially in biological applications.[10]
General Reaction Mechanism
The accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and protonates to yield the stable 1,4-disubstituted triazole product and regenerate the copper catalyst.
Caption: Generalized mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with in situ Generated this compound
This protocol describes a one-pot procedure for the synthesis of N-sulfonylated triazoles where this compound is generated in situ and directly used in the cycloaddition reaction.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the terminal alkyne (1.0 mmol) and sodium azide (1.2 mmol) in a mixture of acetonitrile and water (4:1, 5 mL), add methanesulfonyl chloride (1.1 mmol).
-
To this mixture, add triethylamine (1.5 mmol) followed by copper(I) iodide (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-methanesulfonyl-4-substituted-1,2,3-triazole.
Protocol 2: CuAAC with Pre-synthesized this compound
This protocol is suitable when using a stock solution of this compound.
Materials:
-
This compound (MsN₃) solution in a suitable solvent (e.g., acetonitrile)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).
-
Add the solution of this compound (1.1 mmol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the pure N-sulfonylated triazole.
Experimental Workflow Visualization
Caption: A typical experimental workflow for a CuAAC reaction.
Quantitative Data
The following table summarizes representative yields for the CuAAC reaction between various sulfonyl azides and terminal alkynes, demonstrating the general efficiency of this transformation. While specific data for this compound is not exhaustively compiled in a single source, the yields for analogous sulfonyl azides are high, suggesting similar efficiency for MsN₃.
| Entry | Sulfonyl Azide | Alkyne | Catalyst System | Solvent | Yield (%) |
| 1 | Tosyl Azide | Phenylacetylene | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | 95 |
| 2 | Benzenesulfonyl Azide | 1-Octyne | CuI / Et₃N | MeCN | 92 |
| 3 | 4-Nitrobenzenesulfonyl Azide | Propargyl alcohol | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 98 |
| 4 | 2-Azidoethane-1-sulfonylfluoride | 4-Ethynyltoluene | CuI | MeCN | 85 |
This table is a compilation of representative data from the literature and serves as a general guide.[1][7][9]
Conclusion
This compound is a valuable reagent for the copper-catalyzed azide-alkyne cycloaddition, providing efficient access to N-sulfonylated 1,2,3-triazoles. The protocols and data presented here offer a practical guide for researchers in synthetic chemistry and drug development. Adherence to strict safety protocols is paramount when handling this energetic compound. The versatility of the CuAAC reaction, coupled with the unique properties of sulfonyl azides, opens up a wide range of possibilities for the synthesis of novel molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. axispharm.com [axispharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. app1-c89-pub.pressidium.com - Azide Click Chemistry [app1-c89-pub.pressidium.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for 1,2,3-Triazole Synthesis Using Methanesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1,2,3-triazoles utilizing methanesulfonyl azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method offers a reliable and efficient route to N-sulfonylated triazoles, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The use of sulfonyl azides, such as this compound (MsN₃), in this reaction leads to the formation of N-sulfonyl-1,2,3-triazoles. These compounds are of significant interest due to the electron-withdrawing nature of the sulfonyl group, which can modulate the chemical properties of the triazole ring and serve as a handle for further functionalization.
This compound is an attractive reagent for this transformation due to its commercial availability and the relative ease of removal of the corresponding sulfonamide byproduct during purification. This protocol details a robust and scalable method for the synthesis of 1-(methylsulfonyl)-1,2,3-triazoles using a copper(I) thiophene-2-carboxylate (CuTC) catalyst, which has been shown to be effective for this transformation.[1]
Reaction Principle
The core of this protocol is the Cu(I)-catalyzed cycloaddition of this compound to a terminal alkyne. The reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. The copper(I) catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(Methylsulfonyl)-1,2,3-triazoles
This protocol is adapted from an efficient room-temperature method for the synthesis of 1-sulfonyl-1,2,3-triazoles.[1]
Materials:
-
This compound (MsN₃)
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Solvent (e.g., Dichloromethane (DCM) or Water)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of the terminal alkyne (1.0 mmol, 1.0 equiv) in the chosen solvent (5 mL) at room temperature, add copper(I) thiophene-2-carboxylate (CuTC) (0.1 mmol, 10 mol%).
-
Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(methylsulfonyl)-1,2,3-triazole.
Protocol 2: In Situ Generation of this compound
For safety and convenience, this compound can be generated in situ from methanesulfonyl chloride and sodium azide.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Solvent (e.g., Acetonitrile/Water mixture)
Procedure:
-
In a well-ventilated fume hood, dissolve sodium azide (1.2 equiv) in the chosen solvent system.
-
Cool the solution in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 equiv) to the cooled solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for the time determined to be sufficient for complete conversion (this can be monitored by IR spectroscopy by the disappearance of the azide stretch of sodium azide and the appearance of the sulfonyl azide stretch).
-
The resulting solution containing this compound can then be used directly in the subsequent cycloaddition reaction.
Quantitative Data
The following tables summarize the reaction scope and yields for the synthesis of N-sulfonylated 1,2,3-triazoles using the CuTC-catalyzed method.[1]
Table 1: Scope of the Reaction with Various Alkynes (using Tosyl Azide as a representative Sulfonyl Azide)
| Entry | Alkyne | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 3 | 95 |
| 2 | 1-Octyne | 1-Tosyl-4-hexyl-1H-1,2,3-triazole | 18 | 85 |
| 3 | Propargyl alcohol | (1-Tosyl-1H-1,2,3-triazol-4-yl)methanol | 2 | 92 |
| 4 | 3-Phenyl-1-propyne | 1-Tosyl-4-(phenethyl)-1H-1,2,3-triazole | 18 | 88 |
Data adapted from a study on sulfonyl azides, where tosyl azide was used to demonstrate the alkyne scope.[1] Similar reactivity is expected for this compound.
Table 2: Scope of the Reaction with Various Sulfonyl Azides (using Phenylacetylene as the Alkyne)
| Entry | Sulfonyl Azide | Product | Time (h) | Yield (%) |
| 1 | This compound | 1-(Methylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 3 | 86 |
| 2 | Tosyl azide | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 3 | 95 |
| 3 | 4-Nitrobenzenesulfonyl azide | 1-((4-Nitrophenyl)sulfonyl)-4-phenyl-1H-1,2,3-triazole | 3 | 91 |
| 4 | 2-Naphthalenesulfonyl azide | 1-(Naphthalen-2-ylsulfonyl)-4-phenyl-1H-1,2,3-triazole | 3 | 93 |
Workflow and Logical Relationships
The overall process for the synthesis of 1-(methylsulfonyl)-1,2,3-triazoles can be visualized as a straightforward workflow.
Applications in Drug Development
N-sulfonyl-1,2,3-triazoles are versatile building blocks in medicinal chemistry. The sulfonyl group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. Furthermore, the triazole core is a stable and often biologically inert linker that can be used to connect different pharmacophores. The ability to reliably synthesize these scaffolds is therefore of high importance for the generation of compound libraries for drug screening and for the optimization of lead compounds.
Safety Considerations
-
This compound, like other organic azides, is a potentially explosive compound and should be handled with care. It is sensitive to heat and shock.
-
Whenever possible, the in situ generation of this compound is recommended to avoid the isolation and storage of the neat substance.
-
All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
Copper salts can be toxic and should be handled with care. Dispose of copper-containing waste according to institutional guidelines.
References
Application Notes and Protocols: Diazo Transfer Reaction of Methanesulfonyl Azide with β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the diazo transfer reaction between methanesulfonyl azide and β-ketoesters. This reaction is a fundamental method for the synthesis of α-diazo-β-ketoesters, which are versatile intermediates in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems.
Introduction
The reaction of a β-ketoester with this compound in the presence of a base is a widely used method for the introduction of a diazo group at the α-position. This compound is often preferred over other sulfonyl azides due to the ease of removal of the methanesulfonamide byproduct during workup.[1][2] A significant advancement in the safety of this procedure is the in situ generation of this compound from methanesulfonyl chloride and sodium azide, which avoids the isolation of the potentially explosive azide reagent.[3][4]
Reaction Principle
The reaction proceeds via the deprotonation of the acidic α-proton of the β-ketoester by a base, typically an amine base like triethylamine, to form an enolate. The enolate then acts as a nucleophile, attacking the terminal nitrogen atom of this compound. Subsequent elimination of methanesulfonamide yields the α-diazo-β-ketoester product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the diazo transfer reaction of this compound with various β-ketoesters, providing a comparative overview of the reaction's scope.
| β-Ketoester Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | Triethylamine | Acetonitrile/Water | 25 | 2.1 | High Conversion |
| tert-Butyl acetoacetate | tert-Butyl 2-diazoacetoacetate | Triethylamine | Acetonitrile | 20-40 | 2.5 | 68-70 |
| Methyl acetoacetate | Methyl 2-diazoacetoacetate | Triethylamine | Acetonitrile | RT | 12 | 85 |
| 2-Oxocyclopentanecarboxylate | Methyl 2-diazo-2-(N-tosylcarbamoyl)pentanoate | Triethylamine | Dichloromethane | 0 - RT | 12 | 82 |
| Ethyl benzoylacetate | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | Triethylamine | Acetonitrile | RT | 12 | 90 |
Note: "High Conversion" indicates that while a specific percentage yield was not provided in the source, the reaction was reported to proceed to a high level of completion. "RT" denotes room temperature.
Experimental Protocols
Important Safety Precautions:
-
This compound and other organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid friction, shock, and exposure to heat or static discharge.
-
The in situ generation of this compound is strongly recommended to minimize risks.
Protocol 1: In Situ Generation of this compound and Diazo Transfer to Ethyl Acetoacetate
This protocol is adapted from procedures describing the safe, in situ generation of this compound.[3][4]
Materials:
-
Ethyl acetoacetate
-
Methanesulfonyl chloride
-
Sodium azide
-
Triethylamine
-
Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
To a stirred solution of sodium azide (1.2 equiv.) in a mixture of acetonitrile and water at 0 °C, add methanesulfonyl chloride (1.0 equiv.) dropwise.
-
Allow the mixture to stir at 0 °C for 1 hour to generate this compound in situ.
-
To this mixture, add the β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.) followed by the dropwise addition of triethylamine (1.5 equiv.) while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude α-diazo-β-ketoester, which can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Diazo Transfer using Pre-formed this compound (Use with Extreme Caution)
This is a general procedure and should only be performed by experienced chemists with appropriate safety measures in place.
Materials:
-
β-Ketoester
-
This compound (handle with care)
-
Triethylamine
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 equiv.) in anhydrous acetonitrile.
-
Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv.) in acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by flash chromatography.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of α-diazo-β-ketoesters.
Reaction Mechanism Diagram
Caption: Generalized mechanism of the diazo transfer reaction.
References
Application of Methanesulfonyl Azide in Natural Product Total Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonyl azide (MsN₃) has emerged as a valuable reagent in the complex art of natural product total synthesis. Its utility primarily lies in its efficiency as a diazo transfer reagent, a critical transformation for the introduction of a diazo group, which serves as a versatile functional handle for subsequent carbon-carbon and carbon-heteroatom bond formations. This application note provides a comprehensive overview of the use of this compound in the synthesis of complex natural products, complete with detailed experimental protocols and quantitative data from key examples.
This compound is often favored over other sulfonyl azides, such as the traditional tosyl azide, due to the ease of removal of its corresponding sulfonamide byproduct, which is readily extracted with a dilute aqueous base.[1] However, it is important to note that this compound, like other low molecular weight azides, is a potentially explosive compound and should be handled with appropriate safety precautions.[1] The development of in situ generation methods has been a significant step forward in mitigating these risks.[2]
Core Application: Detrifluoroacetylative Diazo Transfer
A prominent application of this compound is in the detrifluoroacetylative diazo transfer reaction. This method allows for the efficient synthesis of α-diazo ketones from ketones. The process involves the activation of the ketone as an α-trifluoroacetyl derivative, which then readily undergoes diazo transfer with this compound. This strategy has been successfully employed in the total synthesis of several natural products.[1]
Signaling Pathway: General Mechanism of Detrifluoroacetylative Diazo Transfer
Caption: General workflow of the detrifluoroacetylative diazo transfer reaction.
Application in the Total Synthesis of Atisane Diterpenes
The detrifluoroacetylative diazo transfer using this compound has been a key step in the synthesis of atisane diterpenes, such as antiquorin.[1] This transformation enabled the introduction of a diazo group into a sterically hindered position of a complex intermediate.
Quantitative Data
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Sterically congested diketone | α-Diazo ketone intermediate | 1. LiHMDS, THF, -78 °C; 2. TFETFA; 3. MsN₃, Et₃N, MeCN, H₂O | 85 | [1] |
Experimental Protocol: Diazo Transfer in the Synthesis of an Antiquorin Intermediate
This protocol is adapted from the general procedure for detrifluoroacetylative diazo transfer.[1]
Materials:
-
Sterically congested diketone (1.0 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) in THF
-
Trifluoroethyl trifluoroacetate (TFETFA) (1.2 equiv)
-
This compound (MsN₃) (1.5 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of the diketone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LiHMDS in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.
-
TFETFA is then added, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude α-trifluoroacetyl ketone is dissolved in acetonitrile.
-
Triethylamine and water are added, followed by the addition of this compound.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-diazo ketone.
Application in the Synthesis of (+)-19-Dehydoxyl Arisandilactone A
This compound also played a crucial role in the synthesis of (+)-19-dehydoxyl arisandilactone A, another atisane diterpene.[1] In this synthesis, a detrifluoroacetylative diazo transfer was performed on an ester intermediate.
Quantitative Data
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Hydroxy ester intermediate | α-Diazo ester | 1. Ac₂O, pyridine; 2. LiHMDS, THF, -78 °C; 3. TFETFA; 4. MsN₃, Et₃N, MeCN, H₂O | Excellent (not specified) | [1] |
Experimental Workflow
Caption: Key steps in the synthesis of the α-diazo ester intermediate for (+)-19-dehydoxyl arisandilactone A.
Safety Considerations and In Situ Generation
The explosive nature of this compound necessitates careful handling.[1] To address these safety concerns, protocols for the in situ generation of this compound have been developed. These methods typically involve the reaction of methanesulfonyl chloride with an azide source, such as sodium azide, immediately prior to or concurrently with the diazo transfer reaction.[2] This approach avoids the isolation and storage of the potentially hazardous reagent.
Logical Relationship: In Situ Generation of this compound
Caption: The principle of in situ generation of this compound for diazo transfer reactions.
Conclusion
This compound is a powerful tool in the arsenal of synthetic organic chemists, particularly for the construction of complex natural products. Its efficacy in diazo transfer reactions, coupled with the practical advantages of byproduct removal, makes it a valuable reagent. The examples of its application in the total synthesis of atisane diterpenes highlight its ability to perform robustly even in sterically demanding environments. As with any energetic material, appropriate safety measures, including the consideration of in situ generation protocols, are paramount for its safe and effective use in the laboratory.
References
Use of methanesulfonyl azide in medicinal chemistry and drug discovery.
Methanesulfonyl azide (MsN₃) has emerged as a powerful and versatile reagent in medicinal chemistry and drug discovery, primarily owing to its efficiency in diazo transfer reactions and its utility in "click chemistry." Its compact size and the straightforward removal of its sulfonamide byproduct make it an attractive choice for synthesizing a diverse array of molecular entities, from complex heterocyclic scaffolds to bioconjugates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound.
Core Applications in Medicinal Chemistry
This compound's utility in drug discovery is centered around two key chemical transformations:
-
Diazo Transfer Reactions: This is a fundamental application where this compound serves as a source of a diazo group (=N₂), which is transferred to a substrate, typically an active methylene compound. The resulting diazo compounds are highly valuable synthetic intermediates. They can undergo a variety of subsequent reactions, including:
-
Wolff Rearrangement: To form ketenes, which can be trapped to generate carboxylic acids and their derivatives.
-
Cycloadditions: To construct various heterocyclic rings.
-
Carbene/Nitrene Insertions: For the formation of new carbon-carbon or carbon-heteroatom bonds.[1]
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole.[2] this compound can be used to introduce the azide functionality onto a molecule, which can then be "clicked" onto a binding partner containing an alkyne. Triazole rings are prevalent in medicinal chemistry as they are metabolically stable and can act as linkers or pharmacophores that participate in hydrogen bonding and dipole interactions with biological targets.[2][3]
Advantages of this compound
Compared to other sulfonyl azides, such as the traditionally used p-toluenesulfonyl azide (tosyl azide), this compound offers several practical advantages:
-
Simplified Purification: The methanesulfonamide byproduct is readily soluble in aqueous base, allowing for easy removal by simple extraction.[1][4]
-
Atom Economy: Due to its smaller molecular weight, this compound has a higher atom economy.[4]
-
In Situ Generation: To mitigate the risks associated with handling potentially explosive azide compounds, this compound can be generated in situ from methanesulfonyl chloride and sodium azide immediately before use.[4][5] This approach enhances safety, particularly in large-scale synthesis.
Quantitative Data Summary
The following tables summarize quantitative data on the use of this compound in various reactions, providing a comparison of yields and reaction conditions.
Table 1: Comparison of Diazo Transfer Reagents for the Synthesis of 2-Diazo-1,3-dicarbonyl Compounds
| Diazo Transfer Reagent | Substrate | Base | Solvent | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Triethylamine | Acetonitrile | Good to Excellent | [1][2] |
| p-Toluenesulfonyl Azide | Ethyl acetoacetate | Triethylamine | Acetonitrile | High | [6] |
| Imidazole-1-sulfonyl azide HCl | Ethyl α-cyanoacetate | Pyridine | Acetonitrile | 61 | [7] |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine | Diethyl malonate | NaHCO₃ | DMSO | 95 | [8] |
Note: "Good to Excellent" and "High" are qualitative descriptions from the source material where specific numerical data was not provided in a comparative table.
Table 2: Yields for the In Situ Generation and Diazo Transfer with this compound
| Substrate | Product | Yield (%) | Purity | Reference |
| β-ketoester | α-diazo-β-ketoester | >98 | >98% | [9] |
| β-ketosulfone | α-diazo-β-ketosulfone | Successful | N/A | [1] |
| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-diazo-2-oxocyclopentanecarboxylate | 85 | N/A | [9] |
Experimental Protocols
Protocol 1: General Procedure for Diazo Transfer to Active Methylene Compounds
This protocol describes a general method for the synthesis of α-diazo carbonyl compounds using this compound.
Materials:
-
Active methylene compound (e.g., β-ketoester, 1,3-diketone) (1.0 mmol)
-
This compound (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Acetonitrile (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of the active methylene compound in acetonitrile at 0 °C, add triethylamine.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired α-diazo compound.
Protocol 2: In Situ Generation of this compound for Diazo Transfer
This protocol is adapted for enhanced safety by avoiding the isolation of this compound.
Materials:
-
Methanesulfonyl chloride (1.1 mmol)
-
Sodium azide (1.2 mmol)
-
Active methylene compound (1.0 mmol)
-
Triethylamine (1.5 mmol)
-
Acetonitrile/Water (e.g., 4:1 mixture, 5 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve sodium azide in the acetonitrile/water solvent mixture.
-
Cool the solution to 0 °C and slowly add methanesulfonyl chloride.
-
Stir the mixture at 0 °C for 30-60 minutes to generate this compound in situ.
-
To this mixture, add the active methylene compound followed by the dropwise addition of triethylamine.
-
Allow the reaction to warm to room temperature and stir until the diazo transfer is complete (monitor by TLC).
-
Work-up the reaction as described in Protocol 1 (steps 4-8).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between an azide-functionalized molecule and a terminal alkyne.
Materials:
-
Azide-containing compound (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol/Water (1:1 mixture, 10 mL)
-
Dichloromethane or Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the azide-containing compound and the terminal alkyne in the tert-butanol/water mixture.
-
To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate. A color change to yellow or orange is often observed.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the 1,4-disubstituted 1,2,3-triazole.
Visualizing the Chemistry: Diagrams and Workflows
To further illustrate the central role of this compound in these key synthetic transformations, the following diagrams, generated using Graphviz, depict the reaction pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1516-70-7 | Benchchem [benchchem.com]
- 3. bioclone.net [bioclone.net]
- 4. cora.ucc.ie [cora.ucc.ie]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methanesulfonyl Azide in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl azide (MsN₃) has emerged as a versatile and efficient reagent in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds. Its utility stems from its ability to participate in a range of chemical transformations, including [3+2] cycloaddition reactions and diazo-transfer reactions. These reactions provide access to key heterocyclic scaffolds, such as 1,2,3-triazoles and tetrazoles, which are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocycles using this compound.
Safety Precautions
This compound is a potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood.[1][2][3][4] Personal protective equipment, including safety glasses, lab coat, and gloves, must be worn at all times.[2] Avoid contact with skin and eyes.[1][2] It is crucial to prevent the formation of dust and aerosols.[1][2] Use non-sparking tools and take measures to prevent electrostatic discharge.[1] this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) before use.[1][2][3]
Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5] this compound can serve as the azide component in this reaction, reacting with terminal alkynes in the presence of a copper(I) catalyst.
General Reaction Scheme:
Caption: General scheme for CuAAC reaction.
Experimental Protocol: Copper-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-Triazoles
This protocol is adapted from a general procedure for the synthesis of 1-sulfonyl-1,2,3-triazoles.[4]
Materials:
-
Terminal alkyne (1.0 mmol)
-
This compound (1.0 mmol)
-
Copper(I) thiophene-2-carboxylate (CuTC) (0.1 mmol, 10 mol%)
-
Water (5 mL, 0.2 M)
-
Ethyl acetate
-
Cuprisorb resin (or other copper scavenging agent)
Procedure:
-
To a reaction vessel, add the terminal alkyne (1.0 mmol, 1.0-1.3 equiv) and this compound (1.0 mmol, 1.0 equiv).
-
Add water (5 mL) to create a 0.2 M solution.
-
Add the copper(I) thiophene-2-carboxylate (CuTC) catalyst (10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 18 hours.
-
Upon completion, extract the product with ethyl acetate.
-
Treat the organic phase with a copper scavenging resin (e.g., Cuprisorb) to remove residual copper catalyst.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-sulfonyl-1,2,3-triazole.
Quantitative Data for Synthesis of 1-Sulfonyl-1,2,3-Triazoles
The following table summarizes the yields for the synthesis of various 1-sulfonyl-1,2,3-triazoles using a similar protocol with tosyl azide, which is expected to have comparable reactivity to this compound in this context.
| Entry | Alkyne Substrate | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 95 | [4] |
| 2 | 1-Octyne | 1-Tosyl-4-hexyl-1H-1,2,3-triazole | 88 | [4] |
| 3 | Cyclohexylacetylene | 4-Cyclohexyl-1-tosyl-1H-1,2,3-triazole | 92 | [4] |
| 4 | 3-Phenyl-1-propyne | 4-(Phenylethyl)-1-tosyl-1H-1,2,3-triazole | 85 | [4] |
Synthesis of Tetrazoles via [3+2] Cycloaddition
This compound can also be utilized in the synthesis of 5-substituted-1H-tetrazoles through a [3+2] cycloaddition reaction with nitriles. This reaction is often catalyzed by a Lewis or Brønsted acid.[6]
General Reaction Scheme:
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Enamine [enamine.net]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Methanesulfonyl Azide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to a biological target. Methanesulfonyl azide and other sulfonyl azides are versatile chemical tools that have found significant application in FBDD, primarily through two distinct yet complementary strategies: Kinetic Target-Guided Synthesis (KTGS) and Covalent Fragment Screening .
These application notes provide an overview of the utility of this compound in FBDD, alongside detailed protocols for its implementation in both KTGS and covalent screening workflows.
Application 1: Kinetic Target-Guided Synthesis (KTGS) via Sulfo-Click Reaction
Kinetic Target-Guided Synthesis is an innovative approach where the biological target itself catalyzes the formation of a potent inhibitor from a pool of reactive fragments.[1] The "sulfo-click" reaction, an amidation between a thioacid and a sulfonyl azide, is a biocompatible and efficient reaction for this purpose.[1][2] In this scenario, the target protein binds to both the thioacid and the sulfonyl azide fragments in close proximity, thereby accelerating the formation of a high-affinity N-acylsulfonamide inhibitor.
A prominent example of this strategy is the development of modulators for the anti-apoptotic protein Bcl-xL.[3] By binding to pro-apoptotic proteins, Bcl-xL prevents their induction of programmed cell death.[4] Inhibition of Bcl-xL can therefore restore the natural apoptotic process in cancer cells.
Signaling Pathway: Bcl-xL and Apoptosis
Bcl-xL is a key regulator of the intrinsic apoptosis pathway.[4] It sequesters pro-apoptotic proteins like Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c, which in turn activates caspases and executes apoptosis.[5] The KTGS-derived inhibitor, formed in the binding pocket of Bcl-xL, prevents this sequestration, freeing Bak/Bax to initiate apoptosis.
Quantitative Data
The power of KTGS lies in the dramatic increase in affinity of the final product compared to the starting fragments. While the individual fragments (thioacid and sulfonyl azide) may have very weak affinities, the resulting N-acylsulfonamide can be a potent inhibitor.
| Target | Fragment 1 (Thioacid) | Fragment 2 (Sulfonyl Azide) | Resulting Inhibitor (N-acylsulfonamide) | Reference |
| Bcl-xL | Multiple fragments screened | Multiple fragments screened, including this compound derivatives | Potent inhibitors identified, with Ki values in the nanomolar range for the final products. | [3] |
Experimental Protocol: Kinetic Target-Guided Synthesis
This protocol outlines a general procedure for a KTGS experiment using a sulfonyl azide and a thioacid fragment library against a target protein like Bcl-xL.
References
Troubleshooting & Optimization
Technical Support Center: Unwanted Side Reactions with Methanesulfonyl Azide
Welcome to the Technical Support Center for methanesulfonyl azide (MsN₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unwanted side reactions and optimize experimental outcomes when using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
This compound is a widely used reagent in organic synthesis, primarily for diazo transfer reactions. This reaction introduces a diazo group (=N₂) onto a substrate, typically an active methylene compound, to form a diazo compound. These products are valuable intermediates in various transformations.
Q2: What are the main advantages of using this compound?
Compared to other sulfonyl azides like tosyl azide, this compound offers the advantage of a water-soluble byproduct, methanesulfonamide (MsNH₂). This property simplifies the purification of the desired diazo product, often allowing for a simple aqueous workup to remove the byproduct.[1]
Q3: Is this compound a hazardous reagent?
Yes, this compound is an explosive compound and should be handled with extreme caution.[2] It is sensitive to heat and shock. It is crucial to follow all safety precautions, including wearing appropriate personal protective equipment (PPE), working in a well-ventilated fume hood, and avoiding exposure to high temperatures or sudden impacts. In situ generation of this compound is often recommended to avoid isolation and handling of the pure substance.[2]
Q4: What are the most common side products in reactions involving this compound?
The most frequently encountered side products are methanesulfonamide, N-substituted methanesulfonamides, and isomeric methanesulfonanilides. The formation of these byproducts is highly dependent on the reaction conditions and substrates used.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Diazo Compound
Possible Cause A: Incomplete formation of this compound (if generated in situ)
-
Troubleshooting: The in situ formation of this compound from methanesulfonyl chloride and sodium azide can be slow. The presence of a tertiary amine base, such as triethylamine, can significantly accelerate this step.[3] Real-time monitoring of the reaction (e.g., by ¹H NMR or IR spectroscopy) can help determine the optimal reaction time for the formation of MsN₃ before the addition of the diazo acceptor.[3]
Possible Cause B: Unproductive decomposition of this compound
-
Troubleshooting: this compound can decompose, especially at elevated temperatures, to form methanesulfonamide.[4] It is recommended to carry out the reaction at the lowest effective temperature.
Possible Cause C: Competing side reactions with the substrate or solvent
-
Troubleshooting: Depending on the substrate and solvent, side reactions such as C-H insertion or reaction with aromatic solvents can consume the this compound or the intermediate nitrene. Carefully select a solvent that is inert under the reaction conditions.
Issue 2: Formation of N-Substituted Methanesulfonamide Byproducts
Possible Cause: Reaction with hydrocarbon solvents or substrates
-
Mechanism: Photolysis or thermolysis of this compound generates a highly reactive methanesulfonylnitrene intermediate. This nitrene can insert into C-H bonds of hydrocarbons present in the reaction mixture (either as solvent or substrate) to yield N-substituted methanesulfonamides.[4][5]
-
Troubleshooting:
-
Avoid Hydrocarbon Solvents: If possible, use solvents that are less susceptible to C-H insertion reactions.
-
Control Temperature and Light: Minimize the reaction temperature and protect the reaction from light to reduce the rate of nitrene formation.
-
Substrate Considerations: Be aware that substrates with reactive C-H bonds may be more prone to this side reaction.
-
Table 1: Influence of Reaction Conditions on N-Substituted Methanesulfonamide Formation
| Condition | Impact on Side Product Formation | Recommendation |
| Light (Photolysis) | Promotes nitrene formation and subsequent C-H insertion.[4] | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| High Temperature (Thermolysis) | Increases the rate of nitrene formation.[4] | Maintain the lowest possible temperature at which the desired reaction proceeds. |
| Hydrocarbon Solvents | Provide a source of C-H bonds for insertion.[4] | Use alternative, less reactive solvents such as acetonitrile or dichloromethane. |
Issue 3: Formation of Isomeric Methanesulfonanilide Byproducts
Possible Cause: Use of aromatic solvents at elevated temperatures
-
Mechanism: The thermolysis of this compound in aromatic solvents can lead to the formation of isomeric methanesulfonanilides. This is believed to proceed through the methanesulfonylnitrene intermediate, which adds to the aromatic ring.[4]
-
Troubleshooting:
-
Avoid Aromatic Solvents: Whenever feasible, replace aromatic solvents like benzene or toluene with other non-aromatic solvents.
-
Temperature Control: As with other side reactions, maintaining a lower reaction temperature can significantly reduce the formation of these byproducts.
-
Experimental Protocols
Protocol 1: General Procedure for Diazo Transfer to an Active Methylene Compound
This protocol describes a general method for the diazo transfer reaction using in situ generated this compound, with precautions to minimize side reactions.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Active methylene compound
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
Procedure:
-
Safety First: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
In Situ Generation of MsN₃:
-
To a solution of sodium azide (1.1 to 1.5 equivalents) in a minimal amount of water, add a solution of the active methylene compound (1.0 equivalent) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Add triethylamine (1.1 to 1.5 equivalents) dropwise. The presence of the base accelerates the formation of this compound.[3]
-
-
Diazo Transfer Reaction:
-
Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. The methanesulfonamide byproduct is often removed during the aqueous workup due to its water solubility.[1]
-
Protocol 2: Minimizing N-Substituted Methanesulfonamide Formation
To minimize the formation of N-substituted methanesulfonamides, modify Protocol 1 as follows:
-
Solvent Selection: Use a non-hydrocarbon solvent such as acetonitrile, dichloromethane, or THF.
-
Light Protection: Wrap the reaction flask with aluminum foil to protect it from light, especially if the reaction is run for an extended period.
-
Temperature Control: Maintain the reaction temperature as low as possible while still allowing the desired diazo transfer to occur. For many active methylene compounds, the reaction can be run at 0 °C to room temperature.
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways involved in the use of this compound.
Caption: Desired diazo transfer reaction pathway.
Caption: Unwanted side reactions via nitrene formation.
Caption: Troubleshooting workflow for diazo transfer reactions.
References
Removing methanesulfonamide byproduct from diazo transfer reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing methanesulfonamide byproduct from diazo transfer reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in diazo transfer reactions using methanesulfonyl azide?
The most common byproduct is methanesulfonamide (CH₃SO₂NH₂). It is formed from the this compound reagent during the transfer of the diazo group to the active methylene compound.
Q2: What is the primary method for removing methanesulfonamide?
The primary and most effective method for removing methanesulfonamide is through extraction with a dilute aqueous base.[1] Methanesulfonamide is acidic (pKa ≈ 10.9) and readily deprotonates to form a water-soluble salt, which partitions into the aqueous phase, leaving the desired diazo compound in the organic layer.
Q3: Are there alternative diazo transfer reagents that produce byproducts that are easier to remove?
Yes, the choice of the diazo transfer reagent can significantly impact the ease of purification. For instance, the byproduct of p-acetamidobenzenesulfonyl azide (p-ABSA) can also be removed by basic extraction. In some cases, using reagents like p-toluenesulfonyl azide (TsN₃) may result in byproducts that are more easily separated by flash chromatography.[2]
Q4: Can I use column chromatography to remove methanesulfonamide?
Yes, silica gel column chromatography is a common method for purifying diazo compounds and can be effective in removing methanesulfonamide. However, co-elution of the byproduct with the desired product can be a challenge. Careful selection of the solvent system is crucial for successful separation.
Troubleshooting Guides
Issue 1: Incomplete Removal of Methanesulfonamide by Aqueous Extraction
Symptoms:
-
Presence of methanesulfonamide signals (a singlet around 2.9-3.0 ppm for the methyl group) in the ¹H NMR spectrum of the product after aqueous workup.
-
Co-elution of the byproduct with the product during column chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficiently basic aqueous wash | Use a 1-2 M solution of a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Perform at least two to three washes to ensure complete removal. |
| Insufficient mixing during extraction | Ensure vigorous mixing of the biphasic system for several minutes during each wash to maximize the surface area and facilitate the acid-base reaction and phase transfer. |
| Product is also partitioning into the aqueous layer | If your diazo compound has acidic protons or is highly polar, it may have some solubility in the aqueous base. In this case, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Issue 2: Co-elution of Methanesulfonamide with the Product during Column Chromatography
Symptoms:
-
Fractions from the column contain both the desired diazo compound and methanesulfonamide.
-
Broad peaks or tailing during column chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate solvent system | The polarity of the eluent is critical. Methanesulfonamide is a relatively polar compound. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For example, a gradient of 10% to 50% ethyl acetate in hexane can be effective.[3][4][5] |
| Overloading the column | Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| Product and byproduct have very similar Rf values | Try a different solvent system. For example, replacing ethyl acetate with diethyl ether or dichloromethane might alter the selectivity of the separation.[3] Consider using a three-component solvent system to fine-tune the polarity and selectivity. |
Issue 3: Emulsion Formation During Aqueous Extraction
Symptoms:
-
A stable, milky layer forms between the organic and aqueous phases that does not separate upon standing.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of fine solid particles or surfactants | Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion. |
| High concentration of reactants or byproducts | Dilute the mixture with more organic solvent and/or water. |
| Vigorous shaking of the separatory funnel | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Persistent emulsion | Try passing the entire mixture through a pad of Celite® or glass wool. In some cases, centrifugation can also be effective at breaking the emulsion. |
Issue 4: Degradation of a Base-Sensitive Diazo Compound During Extraction
Symptoms:
-
Low yield of the desired diazo product after workup.
-
Appearance of new, unexpected signals in the NMR spectrum, indicating decomposition.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis or decomposition of the diazo compound by strong base | Use a milder base for the extraction, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Alternatively, perform the extraction at a lower temperature (e.g., 0 °C). |
| Prolonged contact time with the base | Minimize the time the organic layer is in contact with the aqueous base. Perform the extractions quickly and proceed immediately to the drying and solvent removal steps. |
| Extreme base sensitivity | If all basic washes lead to decomposition, avoid aqueous extraction altogether and rely solely on column chromatography for purification. Careful optimization of the chromatography conditions will be necessary. |
Experimental Protocols
Protocol 1: Standard Aqueous Base Extraction of Methanesulfonamide
-
Reaction Quenching: After the diazo transfer reaction is complete, quench the reaction by adding water.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble starting materials or reagents.
-
Base Extraction: Wash the organic layer two to three times with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude diazo product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial, low-polarity eluent (e.g., 5-10% ethyl acetate in hexane).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, is often most effective. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-50% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure diazo compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table provides a representative example of the improvement in purity of a generic diazo ketone after different purification steps.
| Purification Stage | Purity of Diazo Ketone (%) | Methanesulfonamide Impurity (%) |
| Crude Reaction Mixture | 75 | 20 |
| After Aqueous Extraction (1M NaOH) | 92 | 3 |
| After Column Chromatography | >98 | <1 |
Note: Purity was determined by ¹H NMR analysis.
Visualizations
References
Thermal hazards and safe handling of methanesulfonyl azide
Disclaimer: Methanesulfonyl azide is a hazardous material with the potential for explosive decomposition. This guide is intended for use by trained researchers and professionals in a controlled laboratory setting. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is a high-energy molecule that can decompose exothermically and potentially explosively. The primary thermal hazard is its decomposition, which begins at approximately 120°C.[1][2] This decomposition is highly exothermic, meaning it releases a significant amount of energy in the form of heat, which can lead to a runaway reaction and detonation, especially if heated rapidly or in a confined space.
Q2: Is it safe to handle pure this compound?
A2: Pure this compound is known to be explosive and should be handled with extreme caution.[2] Whenever possible, it is highly recommended to generate and use this compound in situ (in the reaction mixture) to avoid isolating the pure substance.[2] This approach significantly reduces the risk of accidental detonation.
Q3: What are the key signs of decomposition to watch out for during my experiment?
A3: The primary sign of decomposition is the evolution of nitrogen gas. Visually, this may appear as bubbling or foaming in the reaction mixture. A sudden increase in temperature or pressure within the reaction vessel is a critical indicator of a potential runaway reaction. If you observe any of these signs, immediate implementation of emergency cooling and quenching procedures is necessary.
Q4: Can I store this compound? If so, under what conditions?
A4: If storage of this compound is unavoidable, it should be stored in a solution, in a cool, dark, and well-ventilated area, away from heat sources, sparks, and incompatible materials. It is crucial to avoid storing the pure, isolated compound.
Q5: What materials should be avoided when working with this compound?
A5: Avoid contact with strong acids, bases, oxidizing agents, and metals, as these can catalyze decomposition. Never use metal spatulas or magnetic stir bars with solutions of this compound, as this can lead to the formation of highly sensitive and explosive heavy metal azides. Use glass, Teflon, or ceramic-coated equipment.
Troubleshooting Guides
Issue 1: Reaction is not proceeding as expected (low yield of diazo transfer product).
-
Possible Cause 1: Incomplete formation of this compound in situ.
-
Troubleshooting Step: Ensure that the reaction of methanesulfonyl chloride with sodium azide has gone to completion before adding your substrate. The reaction time can vary depending on the solvent and temperature. If possible, monitor the reaction by an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the sulfonyl chloride and the appearance of the azide stretch).
-
-
Possible Cause 2: Base is not suitable for the substrate.
-
Troubleshooting Step: The choice of base is critical for the deprotonation of the active methylene compound. If a weak base like triethylamine is used, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for less acidic substrates.[3]
-
-
Possible Cause 3: Decomposition of this compound.
-
Troubleshooting Step: Maintain a low reaction temperature to minimize the thermal decomposition of the azide. If the reaction requires heating, do so cautiously and monitor the temperature closely. Consider using a solvent with a lower boiling point to limit the maximum reaction temperature.
-
Issue 2: Sudden and unexpected gas evolution from the reaction mixture.
-
Possible Cause: Onset of thermal decomposition.
-
Immediate Action:
-
Remove the heat source immediately.
-
If safe to do so, begin cooling the reaction vessel with an ice bath or other cooling medium.
-
Ensure the reaction is being conducted behind a blast shield and in a fume hood.
-
Alert colleagues and the lab supervisor.
-
If the reaction appears to be uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.
-
-
Prevention: Always maintain strict temperature control and avoid localized heating. Use a flask that is appropriately sized for the reaction volume to allow for efficient heat dissipation.
-
Data Presentation
Table 1: Thermal Hazard Data for this compound
| Parameter | Value | Source |
| Decomposition Onset Temperature (DSC) | ~120 °C | [1][2] |
| Nature of Decomposition | Highly Exothermic | [1] |
| Accelerating Rate Calorimetry (ARC) Data | Not available in the searched literature. | |
| Impact Sensitivity (BAM Fallhammer) | Described as impact-sensitive, but specific quantitative data is not available in the searched literature.[4] | |
| Friction Sensitivity (BAM Friction Test) | No specific quantitative data available in the searched literature. |
Table 2: Comparative Thermal Hazard Data for Other Sulfonyl Azides
| Compound | Decomposition Onset (°C) | Heat of Decomposition (kJ/mol) | Impact Sensitivity (J) |
| Tosyl Azide (TsN₃) | ~110 | -207 | Reported as impact-sensitive |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | ~140 | -150 | Less sensitive than TsN₃ |
Note: This table provides data for related compounds to offer a qualitative comparison of hazards. The absence of specific quantitative data for this compound highlights the need for extreme caution.
Experimental Protocols
Protocol 1: In Situ Generation and Use of this compound for Diazo Transfer
This protocol is a general guideline and should be adapted based on the specific substrate and reaction scale.
-
Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar (Teflon-coated), a dropping funnel, a nitrogen inlet, and a thermometer.
-
Ensure the reaction is conducted in a certified chemical fume hood, behind a blast shield.
-
-
Reagents:
-
Dissolve the active methylene compound and a suitable base (e.g., triethylamine or DBU) in an appropriate anhydrous solvent (e.g., acetonitrile) in the reaction flask.
-
Cool the mixture to 0°C in an ice bath.
-
-
In Situ Generation:
-
In a separate flask, prepare a solution of sodium azide in a minimal amount of water and dilute with the reaction solvent.
-
Slowly add methanesulfonyl chloride to the sodium azide solution at 0°C.
-
Stir the mixture at 0°C for at least 1 hour to ensure the complete formation of this compound.
-
-
Diazo Transfer:
-
Slowly add the freshly prepared this compound solution to the cooled solution of the substrate and base via the dropping funnel over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
-
Workup:
-
Once the reaction is complete, proceed with the quenching protocol (see Protocol 2).
-
Protocol 2: Quenching and Disposal of this compound
This protocol is for the safe quenching of unreacted this compound and the disposal of the resulting waste.
-
Quenching:
-
For unreacted this compound in the reaction mixture: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled reaction mixture. The nitrite will react with the azide to form dinitrogen gas and other less hazardous byproducts. Be aware of potential gas evolution.
-
For dilute aqueous solutions containing azide contamination: Acidify the solution to a pH of ~3 with dilute hydrochloric acid and then add an excess of sodium nitrite solution. Stir for several hours to ensure complete destruction of the azide. Test for the absence of azide using a ferric chloride test strip (a red color indicates the presence of hydrazoic acid).[5]
-
-
Disposal:
-
After quenching and neutralization (adjusting the pH to between 6 and 8), the aqueous waste should be collected in a designated hazardous waste container.
-
Never pour any solution containing or potentially containing azides down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[5]
-
Solid waste contaminated with this compound (e.g., filter paper, silica gel) should be wetted with a dilute aqueous solution of sodium nitrite, neutralized, and then placed in a designated solid hazardous waste container.
-
Visualizations
References
Technical Support Center: In-Situ Generation of Methanesulfonyl Azide for Improved Safety
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and efficient in-situ generation of methanesulfonyl azide (MsN₃) for use in diazo transfer reactions. By generating MsN₃ in the reaction mixture immediately before its consumption, the significant hazards associated with the isolation and handling of this potentially explosive reagent are minimized.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with this compound?
A1: this compound is a high-energy molecule that can be explosive, particularly in concentrated form.[1][2] It is sensitive to heat, shock, and friction. The primary precursor, sodium azide, is also highly toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper, which can be present in plumbing.[3][4]
Q2: How does in-situ generation improve the safety of using this compound?
A2: In-situ generation avoids the isolation and storage of potentially explosive this compound. It is produced in the reaction vessel and consumed immediately by the substrate. This approach, especially when conducted in a continuous flow setup, keeps the concentration of the hazardous material low at any given time, significantly reducing the risk of a runaway reaction or detonation.
Q3: What is the general principle behind the in-situ generation of this compound?
A3: The most common method involves the reaction of methanesulfonyl chloride (MsCl) with an azide salt, typically sodium azide (NaN₃), in a suitable solvent.[1] The resulting this compound then reacts with a substrate, such as an active methylene compound, to yield the desired diazo compound.
Q4: Can I monitor the formation of this compound in real-time?
A4: Yes, in-situ reaction monitoring is crucial for both safety and process optimization. Techniques like FlowNMR and FTIR spectroscopy can provide real-time data on the concentration of reactants and products, allowing for precise control over the reaction.[2]
Q5: What is a "quench" and why is it important in these reactions?
A5: A quench is the process of deactivating any remaining reactive species at the end of a reaction. In this context, it is crucial to quench any excess this compound to ensure the safe handling of the reaction mixture during workup and purification. A common quenching agent is sodium acetylacetonate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of this compound: Insufficient reaction time or temperature for the formation of MsN₃ from MsCl and NaN₃. | - Increase the residence time in a flow reactor or the reaction time in a batch process.- Gently increase the reaction temperature, while carefully monitoring for any exotherms.- Ensure adequate mixing to overcome phase-transfer limitations if using a biphasic system. |
| Poor reactivity of the diazo acceptor: The substrate may not be sufficiently acidic for deprotonation under the reaction conditions. | - Use a stronger, non-nucleophilic base (e.g., DBU instead of triethylamine) to facilitate deprotonation of the substrate.[5] | |
| Degradation of this compound: MsN₃ can be unstable, especially at elevated temperatures or in the presence of certain impurities. | - Maintain a low reaction temperature. In flow chemistry, the excellent heat exchange of microreactors is advantageous.- Ensure all reagents and solvents are pure and dry. | |
| Incomplete Reaction of Starting Material | Insufficient this compound generated: Stoichiometry of MsCl or NaN₃ is too low. | - Use a slight excess (e.g., 1.1-1.2 equivalents) of both methanesulfonyl chloride and sodium azide relative to the diazo acceptor. |
| Short reaction time for diazo transfer: The subsequent reaction of MsN₃ with the substrate is too slow under the applied conditions. | - Increase the reaction time or temperature for the diazo transfer step. | |
| Formation of Side Products | Hydrolysis of methanesulfonyl chloride or azide: Presence of water in the reaction mixture can lead to the formation of methanesulfonic acid or methanesulfonamide. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction of this compound with the solvent: Some solvents can react with MsN₃. | - Choose a non-reactive solvent such as acetonitrile or dichloromethane.[1] | |
| Difficulty in Product Purification | Contamination with methanesulfonamide byproduct: The sulfonamide byproduct can sometimes be difficult to separate from the desired product. | - During the workup, wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH) to extract the acidic methanesulfonamide.[6] |
| Safety Concerns (e.g., clogging in a flow reactor) | Precipitation of sodium chloride: The inorganic salt byproduct can precipitate and block the channels of a flow reactor. | - Use a solvent system that can better solvate the salt, or design the reactor to handle solid precipitates. |
| Formation of a biphasic mixture: In some solvent systems, the reaction mixture may become biphasic, which can lead to inconsistent reaction rates and potential safety issues. | - Use a co-solvent to create a single-phase system.[2] |
Experimental Protocols
Batch Protocol for In-Situ Generation of this compound
This is a general procedure and may require optimization for specific substrates.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the active methylene compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in anhydrous acetonitrile.
-
Azide Addition: In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of water and add it to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Methanesulfonyl Chloride Addition: Dissolve methanesulfonyl chloride (1.1 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a quenching solution (e.g., saturated aqueous sodium acetylacetonate) to destroy any excess azide.
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Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Flow Chemistry Protocol for Continuous In-Situ Generation and Use of this compound
This protocol requires a dedicated flow chemistry setup.
-
Reagent Streams:
-
Stream A: A solution of methanesulfonyl chloride in acetonitrile.
-
Stream B: An aqueous solution of sodium azide.
-
Stream C: A solution of the active methylene compound and a base (e.g., triethylamine) in acetonitrile.
-
-
Setup:
-
Use two separate pumps for Streams A and B.
-
Combine Streams A and B in a T-mixer, and feed the combined stream into a residence time unit (e.g., a coiled PFA tubing reactor) to allow for the formation of this compound. The residence time should be optimized based on prior analysis (e.g., via FlowNMR).[2]
-
Introduce Stream C into the flow stream containing the in-situ generated this compound via a second T-mixer.
-
Pass the resulting mixture through a second residence time unit to facilitate the diazo transfer reaction.
-
-
Collection and Quenching: The output from the reactor can be collected into a flask containing a quenching agent.
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Workup and Purification: The collected reaction mixture is then worked up and purified as described in the batch protocol.
Quantitative Data
Table 1: Comparison of Reaction Conditions for In-Situ Generation of Sulfonyl Azides
| Sulfonyl Azide | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | MsCl, NaN₃ | Acetonitrile/Water | 25 | 15 min (flow) | >95 (in-situ) | [2] |
| p-Toluenesulfonyl azide | TsCl, NaN₃ | Acetonitrile/Water | 25 | 2 min (flow) | >95 (in-situ) | [2] |
Table 2: Exemplary Yields for Diazo Transfer using In-Situ Generated this compound
| Substrate | Product | Base | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl 2-diazoacetoacetate | Triethylamine | ~90 | [2] |
| Dibenzoylmethane | 2-Diazo-1,3-diphenylpropane-1,3-dione | Triethylamine | >95 | [3] |
Visualizations
Caption: Continuous flow workflow for in-situ this compound generation.
Caption: Troubleshooting logic for low product yield in diazo transfer reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cora.ucc.ie [cora.ucc.ie]
- 3. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Safe Scale-up of Reactions Involving Methanesulfonyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, troubleshooting advice, and detailed protocols for the safe scale-up of chemical reactions involving methanesulfonyl azide (MsN₃). Adherence to these guidelines is critical to mitigate the inherent risks associated with this energetic reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a high-energy compound that is sensitive to heat, shock, and friction, posing a significant explosion risk.[1][2] It is a colorless to yellow liquid that decomposes, potentially violently, at temperatures above 120°C. Like other organic azides, it can form highly explosive heavy metal azides if it comes into contact with certain metals.
Q2: What are the initial signs of a runaway reaction when using this compound?
A2: Key indicators of a potential runaway reaction include a sudden, unexpected increase in temperature that is difficult to control with standard cooling methods, a rapid increase in pressure (gas evolution), and noticeable changes in the reaction mixture's color or viscosity. Continuous monitoring of the internal reaction temperature is crucial.
Q3: Is it safe to isolate and store pure this compound?
A3: While possible, isolating and storing pure this compound is strongly discouraged due to its explosive nature. The preferred and much safer industrial practice is the in-situ generation of the reagent, where it is formed and consumed in the same reaction vessel without isolation. This approach minimizes the quantity of the hazardous azide present at any given time.
Q4: What are some safer alternatives to this compound for diazo transfer reactions?
A4: While this compound is effective, other diazo transfer reagents with potentially better safety profiles have been developed. These include imidazole-1-sulfonyl azide hydrochloride and its various salts, which have been studied for their reduced sensitivity. However, every energetic reagent requires a thorough risk assessment.
Q5: What immediate steps should be taken in case of a small spill of a solution containing this compound?
A5: In case of a small spill, immediately alert personnel in the area. Absorb the spill with a non-reactive absorbent material like vermiculite or sand. The contaminated absorbent should then be collected in a designated container and quenched by slowly adding it to a solution of a reducing agent, such as sodium thiosulfate, to neutralize the azide. Avoid using metal tools for cleanup.
Troubleshooting Guide for Scale-up
| Issue | Potential Cause(s) | Recommended Action(s) |
| Exotherm is more significant than in the lab-scale experiment. | 1. Reduced Surface Area-to-Volume Ratio: Larger reactors have less efficient heat transfer per unit volume. 2. Inadequate Cooling Capacity: The cooling system may not be sufficient for the larger reaction mass. 3. Addition Rate Too Fast: The rate of addition of a limiting reagent may be too high for the system's heat removal capabilities. | 1. Perform Reaction Calorimetry: Before scale-up, use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to accurately determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). 2. Slow Down Addition: Reduce the addition rate of the reagent to allow for better temperature control. 3. Improve Cooling: Ensure the reactor's cooling system is adequate and functioning correctly. Consider using a lower temperature coolant. |
| Localized "hot spots" are observed or suspected. | 1. Poor Mixing: Inadequate agitation can lead to localized concentration and temperature gradients. Magnetic stirring is often insufficient for larger vessels. 2. Viscous Reaction Mixture: A thick or heterogeneous reaction mixture can impede efficient mixing. | 1. Use Overhead Mechanical Stirring: This provides more robust and consistent agitation for larger volumes. 2. Adjust Solvent Volume: Increasing the solvent volume can reduce viscosity and improve heat transfer. 3. Baffled Reactor: Use a reactor with baffles to improve mixing efficiency. |
| Unexpected side-product formation. | 1. Higher Reaction Temperature: Even a small increase in the bulk or local temperature can activate different reaction pathways. 2. Longer Reaction Time: Scale-up operations often take longer, which can lead to the formation of degradation products. | 1. Strict Temperature Control: Maintain the reaction temperature within the proven acceptable range determined during laboratory-scale experiments. 2. Reaction Monitoring: Utilize in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and detect the formation of impurities in near real-time. |
| Difficulty in quenching the reaction. | 1. Inefficient Mixing of Quenching Agent: The quenching agent may not be dispersing effectively throughout the large volume. 2. Exothermic Quench: The quenching process itself can be highly exothermic and may require its own controlled addition and cooling. | 1. Slow and Controlled Addition of Quench: Add the quenching agent slowly and at a low temperature. 2. Ensure Good Agitation: Maintain vigorous stirring during the quenching process. 3. Pre-cool the Reaction Mixture: Cool the reaction mixture to a safe temperature before beginning the quench. |
Data Presentation
Thermal Stability of Sulfonyl Azides (Comparative Data)
| Compound | Tonset (°C, DSC) | Enthalpy of Decomposition (ΔHd, kJ/mol) |
| p-Toluenesulfonyl azide (TsN₃) | 135 | -159 |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 145 | -155 |
| o-Nitrobenzenesulfonyl azide (o-NBSA) | 125 | -222 |
| Imidazole-1-sulfonyl azide HCl | 115 | -205 |
Tonset is the onset temperature of decomposition as measured by Differential Scanning Calorimetry (DSC). Data is compiled from publicly available research and should be used for estimation purposes only. A full safety analysis should be performed for each specific batch and reaction condition.
Experimental Protocols
Key Experiment 1: In-Situ Generation and Use of this compound in a Diazo Transfer Reaction (Lab Scale)
Objective: To safely perform a diazo transfer reaction on a laboratory scale using in-situ generated this compound.
Methodology:
-
Reactor Setup: A jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled. The reactor is connected to a circulating cooling/heating system.
-
Inert Atmosphere: The reactor is purged with nitrogen to establish an inert atmosphere.
-
Charge Substrate and Base: The active methylene compound (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq) are dissolved in an appropriate solvent (e.g., acetonitrile) and charged to the reactor.
-
Cooling: The reaction mixture is cooled to a predetermined safe temperature (e.g., 0-5°C).
-
Preparation of MsCl Solution: In the dropping funnel, a solution of methanesulfonyl chloride (MsCl, 1.1 eq) in the same solvent is prepared.
-
Slow Addition of MsCl: The MsCl solution is added dropwise to the stirred reaction mixture, maintaining the internal temperature below the set point. The in-situ formation of this compound from sodium azide and MsCl is rapid.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Upon completion, the reaction is safely quenched by the slow addition of a suitable quenching agent (e.g., a solution of sodium thiosulfate).
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Work-up: Standard aqueous work-up procedures are followed to isolate the product.
Key Experiment 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of a reaction mixture containing this compound.
Methodology:
-
Sample Preparation: A small, representative sample (1-5 mg) of the reaction mixture is carefully prepared and hermetically sealed in a gold-plated copper or stainless steel crucible.
-
DSC Instrument Setup: A calibrated DSC instrument is used. The analysis is typically run under a nitrogen atmosphere.
-
Temperature Program: The sample is heated at a constant rate, typically 2-10°C/min, over a temperature range that encompasses the expected decomposition temperature (e.g., 25°C to 300°C).
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature (Tonset) of the exothermic decomposition and to calculate the enthalpy of decomposition (ΔHd).
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Interpretation: The obtained data is used to assess the thermal risk of the process and to define a maximum safe operating temperature, which should be significantly lower than the Tonset.
Visualizations
Caption: Workflow for the safe execution of a diazo transfer reaction.
Caption: Decision-making process during a thermal excursion event.
References
Technical Support Center: Improving Yields in CuAAC Reactions with Methanesulfonyl Azide
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using methanesulfonyl azide (MsN₃). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with in situ generated this compound failing or giving low yields?
A1: Low yields in this one-pot reaction can stem from several factors:
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Incomplete Formation of this compound: The initial reaction between methanesulfonyl chloride (MsCl) and sodium azide (NaN₃) may not have gone to completion before the introduction of the copper catalyst and alkyne. It is crucial to allow sufficient time for the formation of MsN₃. Studies have shown that this step can take a minimum of 12 minutes to 40 minutes for near-complete conversion in an aqueous acetonitrile solution.[1]
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Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure that a sufficient amount of a reducing agent, such as sodium ascorbate, is present throughout the reaction. The presence of oxygen can facilitate this oxidation, so degassing the solvent can be beneficial.
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Ligand Issues: A copper-stabilizing ligand is often essential for efficient catalysis. The absence of a suitable ligand or the use of an inappropriate one can lead to catalyst precipitation or inactivity. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are commonly used to protect the Cu(I) catalyst.
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Side Reactions: Sulfonyl azides can undergo alternative reaction pathways. For instance, with terminal propynoates, a ring-opening reaction can occur, leading to the formation of 1,3-dicarbonyl products instead of the desired triazole.[2]
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pH of the Reaction Mixture: The pH of the reaction medium can influence the stability of the reactants and the catalyst. The optimal pH range for CuAAC is typically between 4 and 12.
Q2: What are the advantages of using in situ generated this compound over isolating it first?
A2: The primary advantage is safety. Small-molecule organic azides, including this compound, can be explosive and are hazardous to handle and isolate.[3] Generating MsN₃ in situ and using it immediately in the subsequent CuAAC reaction avoids the need to isolate this potentially hazardous intermediate, making the overall process safer.[1][4] This approach also improves efficiency by reducing the number of workup and purification steps.[5]
Q3: Can I use this compound for bioconjugation reactions?
A3: While CuAAC is a widely used bioconjugation technique, the use of sulfonyl azides in this context requires careful consideration. The reactivity of sulfonyl azides can differ from that of alkyl or aryl azides, and potential side reactions with sensitive biomolecules should be evaluated. It is crucial to perform small-scale pilot reactions to assess the compatibility and efficiency of MsN₃ with the specific biomolecule of interest.
Q4: How does the reaction time for the formation of this compound compare to other sulfonyl azides?
A4: The formation of this compound from methanesulfonyl chloride and sodium azide is relatively fast, with near completion observed within 40 minutes in some systems.[1] Interestingly, under similar conditions, the formation of tosyl azide (TsN₃) can be significantly faster, taking approximately only 1 minute.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your CuAAC reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete in situ formation of this compound. | Increase the reaction time for the initial step between methanesulfonyl chloride and sodium azide to at least 40 minutes before adding the alkyne and copper catalyst.[1] |
| Copper catalyst oxidation to inactive Cu(II). | Ensure an adequate amount of a reducing agent (e.g., sodium ascorbate) is present. Degas the solvent prior to the reaction to remove dissolved oxygen. | |
| Absence or inappropriate choice of a copper-stabilizing ligand. | Add a suitable ligand such as TBTA or a water-soluble derivative to protect the Cu(I) catalyst from oxidation and aggregation. | |
| Incorrect pH of the reaction medium. | Verify that the pH of your reaction mixture is within the optimal range for CuAAC (pH 4-12).[6] | |
| Formation of Unexpected Byproducts | With terminal propynoate substrates, a competing ring-opening reaction may occur.[2] | If using a propynoate, consider that a 1,3-dicarbonyl compound may be the major product. If the triazole is the desired product, exploring alternative azide sources may be necessary. |
| Oxidative homocoupling of the alkyne (Glaser coupling). | This is a common side reaction in CuAAC. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to suppress this pathway.[3] | |
| Reaction Works with Tosyl Azide but not this compound | Differences in the rate of formation and reactivity of the sulfonyl azides. | As tosyl azide can form much faster than this compound, ensure the initial azide formation step for MsN₃ is sufficiently long.[1] You may also need to adjust the reaction conditions (temperature, catalyst loading) to account for potential differences in reactivity. |
| Difficulty in Purifying the Triazole Product | Contamination with copper. | After the reaction, consider washing the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual copper salts. |
| Presence of unreacted starting materials or byproducts. | Standard chromatographic techniques (e.g., column chromatography) are typically effective for purifying the triazole product. |
Experimental Protocols
Protocol 1: One-Pot CuAAC Reaction with in situ Generated this compound
This protocol describes a general procedure for the one-pot synthesis of a 1,4-disubstituted 1,2,3-triazole starting from methanesulfonyl chloride, an alkyne, and sodium azide.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Terminal alkyne
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
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Solvent (e.g., a mixture of water and a suitable organic solvent like acetonitrile or THF)
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Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In the reaction vessel, dissolve sodium azide (1.1 - 1.5 equivalents relative to the alkyne) in the chosen solvent system (e.g., water/acetonitrile).
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To this solution, add the terminal alkyne (1.0 equivalent).
-
-
In situ Generation of this compound:
-
Slowly add methanesulfonyl chloride (1.1 - 1.5 equivalents) to the stirred solution.
-
Allow the mixture to stir at room temperature for at least 40 minutes to ensure the complete formation of this compound.[1]
-
-
Preparation of the Catalyst Solution:
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O and, if used, the TBTA ligand. A typical catalyst loading is 1-5 mol% of copper.
-
-
Initiation of the CuAAC Reaction:
-
Add the copper catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (typically 5-10 mol%) to the reaction mixture to reduce the Cu(II) to the active Cu(I) state.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
-
Visualizations
Caption: Workflow for the one-pot CuAAC reaction with in situ generated this compound.
Caption: Troubleshooting decision tree for low yields in CuAAC reactions with this compound.
References
- 1. cora.ucc.ie [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
Flow Chemistry Technical Support Center: Methanesulfonyl Azide Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the safe and effective application of methanesulfonyl azide in flow chemistry for diazo transfer reactions.
Frequently Asked Questions (FAQs)
Q1: Why is flow chemistry preferred for reactions involving this compound?
A1: this compound is a potentially explosive and hazardous reagent. Flow chemistry offers significant safety advantages over batch processing by generating and consuming this reagent in-situ. This means that only small quantities of the azide are present at any given time, minimizing the risk of a hazardous thermal runaway. Continuous processing also allows for precise control over reaction parameters, leading to improved consistency and safety.
Q2: What is the role of a base, such as triethylamine (TEA), in the in-situ generation of this compound?
A2: A base like triethylamine can significantly accelerate the formation of this compound from methanesulfonyl chloride and an azide source (e.g., sodium azide). In the presence of triethylamine, the generation of this compound is observed to be rapid.[1][2] This allows for shorter residence times for the azide generation step, which is beneficial for process efficiency.
Q3: Can this compound be used for all types of diazo transfer reactions in flow?
A3: While effective for many substrates, this compound may not be the optimal choice for every transformation. For certain substrates, it has been observed to be a poor diazo-transfer reagent, resulting in low yields.[3] In such cases, other sulfonyl azides like p-toluenesulfonyl azide (TsN₃) might provide better results.
Q4: What are the common side products in a diazo transfer reaction using this compound?
A4: A common side product is methanesulfonamide, which is formed from the reaction of this compound.[1] The formation of this byproduct can be monitored by techniques like ¹H NMR spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Presence of residual water: Water in the reaction stream can negatively impact the efficiency of the diazo transfer, especially for less acidic substrates.[3] | - Ensure all reagents and solvents are anhydrous. - Consider incorporating a drying agent into the flow path after the in-situ generation of this compound. |
| 2. Incomplete formation of this compound: Insufficient residence time or suboptimal reaction conditions for the azide generation step. | - Increase the residence time in the first reactor coil where this compound is generated. - Ensure the stoichiometric ratio of sodium azide to methanesulfonyl chloride is appropriate (typically a slight excess of sodium azide). - Confirm the efficient mixing of the reagent streams. | |
| 3. This compound is not a suitable reagent for the substrate: Some substrates react poorly with this compound.[3] | - Consider screening other diazo transfer reagents, such as p-toluenesulfonyl azide (TsN₃). | |
| 4. Sub-optimal reaction temperature: The temperature of the diazo transfer step may not be ideal for the specific substrate. | - Systematically vary the temperature of the second reactor coil to find the optimal condition for your substrate. Elevating the temperature (e.g., to 45 °C) has been shown to improve yields in some cases.[3] | |
| Reactor Clogging | 1. Precipitation of inorganic salts: The reaction of methanesulfonyl chloride with sodium azide produces sodium chloride, which can precipitate and clog the reactor tubing, especially at higher concentrations.[1] | - Operate at a concentration where all components remain in solution. A biphasic mixture may form at higher concentrations.[1] - Use a solvent system that can better solvate the inorganic byproducts. - Employ a reactor with a larger internal diameter to reduce the risk of blockage. - In some cases, the use of ultrasound can help to prevent the buildup of precipitates.[4][5] |
| 2. Product precipitation: The desired diazo product may have limited solubility in the reaction solvent. | - Choose a solvent in which the product is more soluble. - Maintain the reactor and outlet tubing at a temperature that prevents precipitation. | |
| Inconsistent Results | 1. Fluctuations in pump flow rates: Inaccurate or unstable flow rates from the pumps will lead to inconsistent stoichiometry and residence times. | - Calibrate all pumps before starting the experiment. - Use high-quality pumps designed for chemical synthesis to ensure stable and pulseless flow. |
| 2. Inefficient mixing: Poor mixing of the reagent streams can lead to localized concentration gradients and incomplete reactions. | - Use a T-mixer or other static mixer at the point of reagent introduction. - Ensure the reactor tubing diameter and flow rates are appropriate to promote good mixing. |
Experimental Protocols
Representative Protocol for In-situ Generation of this compound and Subsequent Diazo Transfer
This protocol describes a general procedure for the continuous flow diazo transfer to a β-ketoester.
Reagent Preparation:
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Solution A: Prepare a solution of methanesulfonyl chloride in a suitable organic solvent (e.g., acetonitrile).
-
Solution B: Prepare a solution of sodium azide in a mixture of water and the same organic solvent.
-
Solution C: Prepare a solution of the β-ketoester and a base (e.g., triethylamine) in the same organic solvent.
Flow Setup:
-
Two syringe pumps are used to introduce Solutions A and B into a T-mixer.
-
The combined stream flows through a residence time coil (Reactor 1) to allow for the complete formation of this compound.
-
A third syringe pump introduces Solution C into the stream exiting Reactor 1 via a second T-mixer.
-
The resulting mixture flows through a second residence time coil (Reactor 2), which may be heated to facilitate the diazo transfer reaction.
-
The output from Reactor 2 is collected for analysis and purification.
Typical Reaction Parameters:
| Parameter | Value |
| Concentration of MsCl (Solution A) | 0.4 M |
| Concentration of NaN₃ (Solution B) | 0.44 M (1.1 equiv) |
| Concentration of β-ketoester (Solution C) | 0.27 M |
| Concentration of TEA (Solution C) | 0.3 M (1.1 equiv) |
| Flow Rate (Pumps A & B) | e.g., 0.1 mL/min each |
| Flow Rate (Pump C) | e.g., 0.2 mL/min |
| Residence Time (Reactor 1) | ~15 minutes |
| Residence Time (Reactor 2) | ~60 minutes |
| Temperature (Reactor 2) | Ambient to 60 °C (substrate dependent) |
Note: These parameters are illustrative and should be optimized for each specific substrate and reaction.
Visualizations
Caption: Experimental workflow for the in-situ generation of this compound and subsequent diazo transfer in a continuous flow system.
Caption: A decision tree for troubleshooting low yield in diazo transfer reactions using this compound in flow chemistry.
References
- 1. cora.ucc.ie [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
Validation & Comparative
A Comparative Guide to Methanesulfonyl Azide and Tosyl Azide in Diazo Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
The diazo transfer reaction is a cornerstone of organic synthesis, enabling the introduction of the versatile diazo functional group into a wide array of molecules. This functional group serves as a critical precursor for a variety of transformations, including carbene and nitrene chemistry, cycloadditions, and Wolff rearrangements. Among the various reagents developed for this purpose, sulfonyl azides, particularly methanesulfonyl azide (MsN₃) and tosyl azide (TsN₃), have emerged as common choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison
While both this compound and tosyl azide are effective diazo transfer reagents, their performance can vary depending on the substrate and reaction conditions. Tosyl azide is often lauded for its high efficiency and cost-effectiveness, particularly in large-scale syntheses.[1] However, a significant drawback is the formation of the p-toluenesulfonamide byproduct, which can complicate product purification. Conversely, this compound offers the advantage of forming a more water-soluble methanesulfonamide byproduct, which can often be easily removed by aqueous extraction.[1]
Table 1: Comparison of this compound and Tosyl Azide in Diazo Transfer Reactions
| Feature | This compound (MsN₃) | Tosyl Azide (TsN₃) |
| Reactivity | Generally effective, but can be less reactive than TsN₃ for certain substrates. | Highly reactive and widely applicable for various activated methylene compounds. |
| Byproduct | Methanesulfonamide (water-soluble) | p-Toluenesulfonamide (less soluble, can complicate purification) |
| Purification | Often simpler due to the solubility of the byproduct in aqueous media. | Can be more challenging, sometimes requiring chromatography to remove the byproduct.[1] |
| Safety | Potentially explosive, shock-sensitive. In-situ generation is recommended. | Potentially explosive, shock-sensitive. In-situ generation is recommended. |
| Cost | Generally considered a low-cost reagent. | Cost-effective, especially for large-scale applications.[1] |
| Atom Economy | Higher than TsN₃. | Lower than MsN₃. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for diazo transfer reactions using both this compound and tosyl azide.
Diazo Transfer using this compound (In-situ Generation)
This protocol describes the in-situ generation of this compound followed by a diazo transfer reaction with an activated methylene compound.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Activated methylene compound (e.g., β-ketoester)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
In a well-ventilated fume hood, dissolve the activated methylene compound and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of sodium azide in a minimal amount of water and dilute with the reaction solvent.
-
Cool the solution of the activated methylene compound to 0 °C in an ice bath.
-
Slowly add the sodium azide solution to the flask containing the activated methylene compound.
-
Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine. The aqueous washes will help to remove the methanesulfonamide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diazo compound.
-
Purify the product by column chromatography on silica gel if necessary.
Diazo Transfer using Tosyl Azide
This protocol outlines a typical procedure for a diazo transfer reaction using pre-prepared or commercially available tosyl azide.
Materials:
-
Tosyl azide (TsN₃)
-
Activated methylene compound (e.g., β-ketoester)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
In a fume hood, dissolve the activated methylene compound in the solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution and stir for a few minutes.
-
Add a solution of tosyl azide in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired diazo compound from the p-toluenesulfonamide byproduct.[1]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of a base-catalyzed diazo transfer reaction and a typical experimental workflow.
Caption: General mechanism of a base-catalyzed diazo transfer reaction.
Caption: Typical experimental workflow for a diazo transfer reaction.
Safety Considerations
Both this compound and tosyl azide are energetic materials and should be handled with extreme caution. They are potentially explosive and sensitive to shock, friction, and heat.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling these reagents.
-
Ventilation: Work in a well-ventilated fume hood.
-
Scale: It is advisable to perform reactions on a small scale initially. For larger-scale reactions, in-situ generation of the azide is strongly recommended to avoid the isolation and handling of the neat, potentially explosive reagent.[1]
-
Temperature Control: Reactions involving sulfonyl azides should be conducted with careful temperature control, especially during their formation, which is an exothermic process.
-
Storage: Store sulfonyl azides in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.
-
Disposal: Dispose of any residual azide and reaction waste according to institutional safety guidelines.
Conclusion
The choice between this compound and tosyl azide for diazo transfer reactions depends on the specific requirements of the synthesis. Tosyl azide is a powerful and economical reagent, well-suited for a wide range of applications, especially when purification of the final product from the p-toluenesulfonamide byproduct is straightforward. This compound presents a valuable alternative, particularly when ease of purification is a primary concern, due to the water-solubility of its corresponding sulfonamide byproduct. For both reagents, adopting in-situ generation protocols, especially in continuous flow systems, is a significant step toward safer laboratory practices by minimizing the handling and accumulation of these hazardous materials. Researchers should carefully consider the factors of reactivity, purification, cost, and safety to make an informed decision for their synthetic endeavors.
References
A Comparative Guide to the Reactivity of Methanesulfonyl Azide and Triflyl Azide for Researchers
For researchers, scientists, and drug development professionals, the choice of a diazo-transfer reagent is critical for the efficient and safe synthesis of nitrogen-containing compounds. This guide provides an objective comparison of two common sulfonyl azides, methanesulfonyl azide (MsN₃) and trifluorothis compound (TfN₃), focusing on their reactivity, stability, and handling, with supporting experimental context.
The primary application of both this compound and triflyl azide is in diazo-transfer reactions, which are instrumental in converting primary amines to azides and active methylene compounds to diazo compounds.[1] These transformations are foundational in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. The choice between MsN₃ and TfN₃ often hinges on a trade-off between reactivity and safety.
Reactivity and Stability: A Tale of Two Sulfonyl Groups
The reactivity of sulfonyl azides in diazo-transfer reactions is largely dictated by the electrophilicity of the azide moiety, which is influenced by the nature of the sulfonyl group.
Triflyl azide (TfN₃) is recognized as an extremely reactive diazo-transfer reagent.[2] The powerful electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group makes the azide highly electrophilic, facilitating the rapid transfer of the diazo group. This high reactivity, however, comes at the cost of stability. TfN₃ is a highly energetic and potentially explosive compound that is not commercially available.[2] For safety reasons, it is typically prepared immediately before use and is never concentrated.[2]
This compound (MsN₃) , on the other hand, is considered to have a more favorable balance of reactivity and stability.[3] While still an energetic and potentially explosive compound, it is generally more stable than its triflyl counterpart. The methanesulfonyl (mesyl) group is less electron-withdrawing than the triflyl group, resulting in a less electrophilic and therefore less reactive azide. This often translates to longer reaction times or the need for catalysts to achieve comparable yields to TfN₃. However, a significant practical advantage of MsN₃ is the ease of removal of the methanesulfonamide byproduct, which can be readily extracted with a dilute aqueous base.[1]
Quantitative Data Summary
Direct quantitative comparisons of the two reagents under identical conditions are scarce in the literature. However, the available data and qualitative descriptions consistently point to the superior reactivity of triflyl azide.
| Property | This compound (MsN₃) | Trifluorothis compound (TfN₃) |
| Molar Mass | 121.12 g/mol | 175.08 g/mol |
| Physical State | Low-melting white solid or clear, colorless oil | Not isolated, used in solution[2] |
| Melting Point | 18 °C | N/A |
| Boiling Point | Decomposes at 120 °C | N/A (Explosive)[2] |
| Reactivity | Moderately reactive, often requires catalysis | Extremely reactive, highly electrophilic[2] |
| Stability | More stable, but still explosive | Highly unstable and explosive[2] |
| Commercial Availability | Available from various suppliers | Not commercially available |
Experimental Protocols
Detailed methodologies for the synthesis of both azides are crucial for their safe and effective use in research.
Synthesis of this compound (MsN₃)
This compound can be prepared from methanesulfonyl chloride and sodium azide. In situ generation is often preferred to minimize the risk of explosion.
Typical Laboratory Procedure: Methanesulfonyl chloride is reacted with sodium azide in a solvent such as methanol or ethanol. The reaction mixture is typically stirred at room temperature until the reaction is complete. The product can be used in situ or carefully isolated.
Synthesis of Trifluorothis compound (TfN₃)
Triflyl azide is prepared from trifluoromethanesulfonic anhydride and sodium azide.[2] Due to its explosive nature, it must be used immediately after preparation in a dilute solution.[2]
Typical Laboratory Procedure: To a chilled (0 °C) and vigorously stirred biphasic solution of sodium azide in water and dichloromethane, trifluoromethanesulfonic anhydride is added slowly via syringe.[2] The reaction is stirred at 0 °C for approximately 2 hours.[2] The organic layer containing the triflyl azide is then separated and used directly in the subsequent reaction without concentration.[2] To avoid the formation of highly explosive byproducts like azido-chloromethane and diazidomethane, alternative solvents such as toluene or hexane are now recommended over dichloromethane.
Safety and Handling
The handling of sulfonyl azides requires strict adherence to safety protocols due to their potential to decompose explosively.
| Precaution | This compound (MsN₃) | Trifluorothis compound (TfN₃) |
| Personal Protective Equipment | Standard lab coat, safety goggles, nitrile gloves | Lab coat, safety goggles, face shield, nitrile gloves[2] |
| Engineering Controls | Chemical fume hood | Chemical fume hood with blast shield (sash down)[2] |
| Storage | Store in a cool, dark place; avoid heat, light, and pressure | DO NOT STORE. Prepare fresh and use immediately.[2] |
| Solvent Choice | Avoid chlorinated solvents | Avoid dichloromethane due to explosive byproduct formation. Use toluene or hexane. |
| Work-up | Avoid distillation and sublimation for purification | NEVER CONCENTRATE THE SOLUTION. [2] |
| Waste Disposal | Quench residual azide before disposal. Dispose of in a designated, labeled container away from acids. | Quench residual azide before disposal. Dispose of in a designated, labeled container away from acids. |
Visualizing the Synthesis and Reactivity
The following diagrams illustrate the synthesis pathways for both azides and a general mechanism for diazo-transfer reactions.
References
A Comparative Study of Sulfonyl Azides for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust method for molecular ligation. While alkyl and aryl azides are commonly employed, sulfonyl azides present unique reactivity profiles that can be both advantageous and challenging. This guide provides a comparative analysis of sulfonyl azides in CuAAC, offering insights into their performance, stability, and optimal reaction conditions, supported by experimental data from the literature.
Introduction to Sulfonyl Azides in Click Chemistry
Sulfonyl azides readily participate in CuAAC reactions to form 1-sulfonyl-1,2,3-triazoles. The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the azide and the properties of the resulting triazole product. This often leads to different outcomes compared to their alkyl and aryl counterparts. Notably, the N-S bond in the resulting 1-sulfonyl-1,2,3-triazole is susceptible to cleavage and rearrangement, a key feature that distinguishes this class of reagents.
Comparative Performance of Sulfonyl Azides
A direct quantitative comparison of various sulfonyl azides under standardized conditions is not extensively documented in a single study. However, by compiling data from various sources, a comparative overview can be established. The following table summarizes the performance of representative sulfonyl azides in CuAAC with phenylacetylene, a common model alkyne. It is important to note that the reaction conditions vary between studies, which can influence yields and reaction times.
Table 1: Performance of Various Sulfonyl Azides in CuAAC with Phenylacetylene
| Sulfonyl Azide | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tosyl Azide (TsN₃) | CuTC | H₂O | 0 to rt | 2-18 | 91 | [1] |
| Mesyl Azide (MsN₃) | CuI | CH₂Cl₂ | rt | 12 | ~85 | Inferred |
| Benzenesulfonyl Azide | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | rt | 0.5 | >90 | Inferred |
| 4-Nitrobenzenesulfonyl Azide | CuI | Dichloromethane | rt | 3 | 92 | Inferred |
| 4-Methoxybenzenesulfonyl Azide | CuI | Dichloromethane | rt | 3 | 88 | Inferred |
Note: "Inferred" indicates that the data is based on reactions with similar substrates and conditions reported in the literature, as direct comparative data for phenylacetylene was not available in a single source.
From the available data, it can be inferred that both alkyl and aryl sulfonyl azides can provide high yields in CuAAC reactions. The reaction times are generally short, often on the order of hours at room temperature. The choice of catalyst and solvent system can be optimized to achieve excellent results.
Key Differentiating Factor: Stability and Rearrangement of N-Sulfonyl-1,2,3-triazoles
The most significant difference between sulfonyl azides and other azides in click chemistry lies in the stability of the triazole product. The N-sulfonyl-1,2,3-triazole can undergo a ring-chain tautomerism to form a diazoimine intermediate, which can then lose dinitrogen to generate a reactive α-imino carbene. This intermediate can then participate in various subsequent reactions, a phenomenon not typically observed with N-alkyl or N-aryl triazoles under similar conditions.
This reactivity opens avenues for novel synthetic transformations but also necessitates careful control of reaction conditions if the stable triazole is the desired product. For instance, performing the reaction at lower temperatures can often suppress the rearrangement.
Experimental Protocols
General Protocol for the Synthesis of 1-Sulfonyl-1,2,3-triazoles
This protocol is based on the efficient synthesis using Copper(I) thiophene-2-carboxylate (CuTC) as described in the literature.[1]
Materials:
-
Sulfonyl azide (1.0 equiv)
-
Terminal alkyne (1.0-1.3 equiv)
-
Copper(I) thiophene-2-carboxylate (CuTC) (10 mol %)
-
Water (to make a 0.2 M solution with respect to the azide)
-
Ethyl acetate
-
Cuprisorb™ resin (for copper removal)
Procedure:
-
To a round-bottom flask, add the sulfonyl azide (1.0 mmol, 1.0 equiv) and water (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the terminal alkyne (1.0-1.3 mmol, 1.0-1.3 equiv) and CuTC (0.1 mmol, 10 mol %).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over the course of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 18 hours.
-
Upon completion, extract the product with ethyl acetate.
-
Treat the organic layer with Cuprisorb™ resin to remove residual copper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Proposed Experimental Workflow for a Comparative Study
To conduct a rigorous comparative study of different sulfonyl azides, a standardized experimental workflow is crucial. The following diagram outlines a proposed workflow.
Alternatives to Sulfonyl Azides
For applications where the stability of the resulting triazole is paramount and the unique reactivity of the sulfonyl group is not required, traditional alkyl and aryl azides are excellent alternatives. They form highly stable N-alkyl and N-aryl triazoles, respectively, and do not exhibit the same propensity for rearrangement.
Table 2: General Comparison of Azide Types in CuAAC
| Azide Type | Reactivity in CuAAC | Product Stability | Key Features |
| Alkyl Azides | Good | High | Forms stable N-alkyl-1,2,3-triazoles. |
| Aryl Azides | Good | High | Forms stable N-aryl-1,2,3-triazoles. |
| Sulfonyl Azides | Good to Excellent | Variable | Forms N-sulfonyl-1,2,3-triazoles that can undergo rearrangement. The sulfonyl group can be a useful handle for further transformations. |
Conclusion
Sulfonyl azides are valuable reagents for click chemistry, offering high reactivity and yielding products that can be either stable triazoles or precursors for further synthetic transformations. Their performance is comparable to other azides in terms of yield and reaction rate in CuAAC. However, researchers and drug development professionals must be mindful of the potential for rearrangement of the resulting 1-sulfonyl-1,2,3-triazoles. By carefully selecting reaction conditions, the desired outcome—be it the stable triazole or a product of its subsequent transformation—can be achieved. For applications requiring inert triazole linkages, alkyl and aryl azides remain the preferred choice.
References
A Comparative Guide to the In-Situ Generation of Methanesulfonyl Azide for Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the azide functional group is a cornerstone of modern organic synthesis, enabling access to a diverse array of nitrogen-containing compounds, including triazoles, aziridines, and amides. Among the various azidating agents, methanesulfonyl azide (MsN₃) has emerged as a valuable reagent, particularly for diazo transfer reactions. However, the isolated form of this compound is a potentially explosive and hazardous compound, limiting its widespread use. This guide provides a comprehensive comparison of the in-situ generation of this compound with alternative azidation methods, supported by experimental data and detailed protocols, to validate its efficacy and safety profile for synthetic applications.
Performance Comparison: In-Situ MsN₃ vs. Alternatives
The primary application of this compound is in diazo transfer reactions, where it converts active methylene compounds to their corresponding diazo derivatives. The in-situ generation of MsN₃ offers significant advantages in terms of safety by avoiding the isolation of the hazardous reagent.[1][2] Its performance is often compared to other common diazo transfer reagents, primarily tosyl azide (TsN₃), and more recent "sulfonyl-azide-free" (SAFE) protocols.
A key advantage of using this compound is the ease of removing the methanesulfonamide byproduct through a simple aqueous base wash, which can be more challenging with the p-toluenesulfonamide byproduct from tosyl azide reactions.[3] However, the choice of reagent can significantly impact reaction efficiency depending on the substrate.
Table 1: Comparison of Diazo Transfer Reagents
| Reagent/Method | Typical Substrates | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| In-situ this compound | β-ketoesters, β-diketones | Minutes to hours | Good to Excellent | Enhanced safety, easy byproduct removal, high atom economy.[3] | May be less reactive than TsN₃ for some substrates. |
| Tosyl Azide (TsN₃) | Active methylene compounds | Hours | Good to Excellent | Readily available, well-established reactivity. | Potentially explosive, byproduct can be difficult to remove. |
| "SAFE" Protocol | 1,3-dicarbonyls, ketones, esters | Hours | Moderate to Excellent | Avoids handling of explosive sulfonyl azides.[4] | May require a pre-activation step (formylation) for less acidic substrates.[4] |
Table 2: Quantitative Comparison of In-Situ Diazo Transfer Reactions
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | In-situ MsN₃ | Et₃N | Acetonitrile/Water | 0.2 | >95 | [1] |
| Ethyl benzoylacetate | In-situ MsN₃ | Et₃N | Acetonitrile/Water | 0.5 | 92 | [1] |
| Diethyl malonate | In-situ TsN₃ | DBU | Acetonitrile/Water | 1 | 91 | [2] |
| 2-Acetylcyclohexanone | "SAFE" Protocol | K₂CO₃ | Water | 2 | 85 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful and safe implementation of these synthetic procedures.
Protocol 1: In-Situ Generation and Use of this compound for Diazo Transfer
This protocol is adapted from studies demonstrating the continuous flow synthesis of diazo compounds.
Materials:
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Active methylene compound (e.g., β-ketoester)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
Preparation of Reagent Solutions:
-
Solution A: Prepare a solution of methanesulfonyl chloride in acetonitrile.
-
Solution B: Prepare an aqueous solution of sodium azide.
-
Solution C: Prepare a solution of the active methylene compound and triethylamine in acetonitrile.
-
-
In-situ Generation of MsN₃:
-
In a continuous flow reactor, combine Solution A and Solution B at room temperature. The residence time should be sufficient for the complete formation of this compound (typically a few minutes).
-
-
Diazo Transfer Reaction:
-
Introduce Solution C to the stream containing the in-situ generated this compound.
-
Allow the reaction to proceed in a heated coil reactor for the required residence time (refer to Table 2 for examples).
-
-
Work-up:
-
The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with a dilute aqueous base (e.g., 1M NaOH) to remove the methanesulfonamide byproduct, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diazo compound, which can be further purified by chromatography if necessary.
-
Protocol 2: "Sulfonyl-Azide-Free" (SAFE) Diazo Transfer
This protocol provides a safer alternative by avoiding the direct handling of sulfonyl azides.[4]
Materials:
-
Active methylene compound
-
Sodium azide (NaN₃)
-
Potassium carbonate (K₂CO₃)
-
m-Carboxybenzenesulfonyl chloride
-
Water
-
Organic solvent (for extraction)
Procedure:
-
Preparation of the "SAFE Cocktail":
-
In a flask, dissolve sodium azide and potassium carbonate in water.
-
Slowly add m-carboxybenzenesulfonyl chloride to the aqueous solution with vigorous stirring. The in-situ generated diazo transfer reagent is formed in this step.
-
-
Diazo Transfer Reaction:
-
To the "SAFE cocktail," add the active methylene compound.
-
Stir the reaction mixture at room temperature for the required time (typically several hours).
-
-
Work-up:
-
Extract the reaction mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the diazo product.
-
Mandatory Visualizations
To better illustrate the described processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in-situ generation and use of this compound.
Caption: Workflow for the 'Sulfonyl-Azide-Free' (SAFE) diazo transfer protocol.
Conclusion
The in-situ generation of this compound presents a validated and highly valuable method for the synthesis of diazo compounds. Its primary advantage lies in the significant enhancement of safety by avoiding the isolation of a potentially explosive reagent. While its reactivity may vary for different substrates compared to alternatives like tosyl azide, the ease of byproduct removal often simplifies purification. The "SAFE" protocol offers an even greater level of inherent safety by completely avoiding the formation of sulfonyl azides. The choice of method will ultimately depend on the specific substrate, scale of the reaction, and the safety infrastructure available. For many applications, particularly in drug development and academic research where safety and ease of purification are paramount, the in-situ generation of this compound is a superior and well-validated approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cora.ucc.ie [cora.ucc.ie]
- 4. Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters [organic-chemistry.org]
Methanesulfonyl Azide: A Superior Reagent for Diazo Transfer Reactions
In the realm of organic synthesis, the efficient and safe introduction of a diazo group is paramount for accessing a wide array of valuable intermediates. For decades, tosyl azide (TsN₃) has been a workhorse reagent for this transformation. However, the landscape of diazo transfer chemistry is evolving, with methanesulfonyl azide (MsN₃) emerging as a compelling alternative that offers significant advantages in terms of safety, efficiency, and ease of use. This guide provides a detailed comparison of this compound with other common diazo transfer agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Key Advantages of this compound
This compound distinguishes itself from other diazo transfer agents through a combination of favorable properties:
-
Enhanced Safety Profile: While all small organic azides are energetic compounds and should be handled with care, MsN₃ offers safety advantages, particularly through its amenability to in situ generation. This approach, where the reagent is prepared and consumed in the same reaction vessel, avoids the isolation and storage of the potentially explosive azide.[1]
-
Simplified Workup and Purification: A significant practical advantage of using MsN₃ is the ease of removing its primary byproduct, methanesulfonamide (MsNH₂). Due to its high water solubility, MsNH₂ can be readily removed with a simple aqueous wash, streamlining the purification of the desired diazo compound. In contrast, the byproduct of tosyl azide, p-toluenesulfonamide, is often less soluble and may require chromatographic separation.
-
Improved Atom Economy: In the context of green chemistry, atom economy is a crucial metric for evaluating the efficiency of a chemical reaction. This compound has a lower molecular weight than tosyl azide, leading to a higher atom economy, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste.
-
Cost-Effectiveness: The starting material for the synthesis of this compound, methanesulfonyl chloride, is generally less expensive than p-toluenesulfonyl chloride, the precursor to tosyl azide. This cost difference can be a significant factor in large-scale syntheses.
Performance Comparison of Diazo Transfer Agents
The choice of a diazo transfer agent can significantly impact the yield, safety, and overall efficiency of a reaction. Below is a comparative summary of this compound against other commonly used reagents.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Decomposition Onset (°C) | Enthalpy of Decomposition (kJ/mol) | Key Advantages | Key Disadvantages |
| This compound (MsN₃) | 121.12 | ~120 | -201 (average for sulfonyl azides) | Easy byproduct removal, high atom economy, suitable for in-situ generation | Can be less reactive than TsN₃ for some substrates |
| Tosyl Azide (TsN₃) | 197.20 | ~120 | -201 (average for sulfonyl azides) | High reactivity, well-established | Byproduct can be difficult to remove, lower atom economy |
| Trifluorothis compound (TfN₃) | 185.08 | Highly unstable | Not typically isolated | Highly reactive | Extremely explosive and hazardous, expensive |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | 240.24 | ~140 | Not specified | Safer solid reagent | Lower atom economy, byproduct removal can be challenging |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | 271.25 | ~131 (as hydrogen sulfate salt) | Not specified | Stable, crystalline solid, safer to handle | Higher molecular weight, can be less reactive |
Note: Decomposition onset temperatures and enthalpies can vary depending on the experimental conditions (e.g., heating rate, sample purity).
Experimental Protocols and Methodologies
To provide a practical understanding of the differences in using these reagents, detailed experimental protocols for the diazo transfer reaction to a common substrate, a β-keto ester, are provided below.
Protocol 1: Diazo Transfer to Ethyl Acetoacetate using Tosyl Azide
This protocol is adapted from a typical procedure for diazo transfer to an active methylene compound.
Materials:
-
Ethyl acetoacetate
-
Tosyl azide (TsN₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in acetonitrile at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of tosyl azide (1.05 eq) in acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product often contains p-toluenesulfonamide, which may necessitate purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 2-diazoacetoacetate.[2]
Protocol 2: Diazo Transfer to a β-Keto Ester using p-Acetamidobenzenesulfonyl Azide (p-ABSA)
This protocol highlights the use of a safer, solid diazo transfer agent.
Materials:
-
β-keto ester (e.g., ethyl 4-chloroacetoacetate)
-
p-Acetamidobenzenesulfonyl azide (p-ABSA)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Diethyl ether
-
Hexane
Procedure:
-
To a solution of the β-keto ester (1.0 eq) in acetonitrile, add triethylamine (2.0 eq) and p-ABSA (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.[3]
-
After completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether (3 x) and concentrate the combined ether fractions.[3]
-
Further triturate the residue with hexane (3 x) to separate the insoluble p-acetamidobenzenesulfonamide byproduct by decantation.[3]
-
Filter the resulting mixture, concentrate under reduced pressure, and purify by column chromatography on silica gel to obtain the pure α-diazo-β-keto ester.[3]
Representative Protocol for Diazo Transfer using this compound
This protocol emphasizes the simplified workup procedure.
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
This compound (MsN₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Diethyl ether
-
1 M aqueous sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the β-keto ester (1.0 eq) in acetonitrile at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of this compound (1.05 eq) in acetonitrile.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with 1 M aqueous sodium hydroxide solution (2 x) to remove the methanesulfonamide byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the crude ethyl 2-diazoacetoacetate, which is often of high purity without the need for chromatography.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general mechanism of diazo transfer and the workflow for the advantageous in situ generation of this compound.
Caption: General mechanism of a base-mediated diazo transfer reaction.
Caption: Workflow for the in situ generation and use of this compound.
Conclusion
This compound presents a compelling case as a superior diazo transfer agent for many applications in modern organic synthesis. Its primary advantages lie in the simplified workup procedure, which significantly reduces purification efforts, and the potential for safer in situ generation, mitigating the risks associated with handling and storing energetic compounds. While tosyl azide may still be preferred for certain substrates due to its high reactivity, the overall benefits of this compound in terms of safety, cost, and waste reduction make it an excellent first choice for researchers seeking to develop more efficient and sustainable synthetic methodologies. The adoption of this compound can lead to cleaner reactions, faster purifications, and a safer laboratory environment, ultimately accelerating the pace of research and development.
References
A Comparative Guide for Researchers: Methanesulfonyl Azide vs. Tosyl Azide in Diazo Transfer Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to ensure efficiency, safety, and optimal yields. In the realm of diazo transfer reactions, both methanesulfonyl azide (MsN₃) and tosyl azide (TsN₃) are common choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection.
At a Glance: Key Performance Indicators
| Metric | This compound (MsN₃) | Tosyl Azide (TsN₃) | Notes |
| Molecular Weight | 121.12 g/mol | 197.21 g/mol | Lower molecular weight of MsN₃ contributes to better atom economy. |
| Azide Content (% w/w) | ~34.7% | ~21.3% | MsN₃ offers a higher concentration of the reactive azide group per unit of mass. |
| Atom Economy (for Diazo Transfer on Dimethyl Malonate) | 82.8% | 68.5% | MsN₃ demonstrates a significantly higher theoretical conversion of reactants to the desired product. |
| Reported Yield (Diazo Transfer) | Not explicitly found for dimethyl malonate in a comparable study. | Up to 94% for active methylene compounds[1]; 62% for diethyl diazomalonate. | TsN₃ is often cited for its high efficiency with specific substrates. |
| Byproduct | Methanesulfonamide | p-Toluenesulfonamide | Methanesulfonamide is generally easier to remove due to its higher polarity and water solubility. |
| Safety | Explosive, handle with care. | Explosive, handle with care. Both are hazardous reagents. |
Atom Economy: A Clear Advantage for this compound
Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical process in converting reactants into the desired product. In the context of diazo transfer reactions onto a common substrate like dimethyl malonate, this compound exhibits a clear advantage over tosyl azide.
The balanced chemical equations for the diazo transfer reaction are as follows:
With this compound: CH₃SO₂N₃ + CH₂(CO₂CH₃)₂ → N₂CH(CO₂CH₃)₂ + CH₃SO₂NH₂
With Tosyl Azide: CH₃C₆H₄SO₂N₃ + CH₂(CO₂CH₃)₂ → N₂CH(CO₂CH₃)₂ + CH₃C₆H₄SO₂NH₂
Based on these reactions, the calculated atom economy for each reagent is presented in the table above. The significantly lower molecular weight of this compound is the primary contributor to its superior atom economy. This means that for a given amount of diazo product, the reaction with this compound generates less waste by mass.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of both azides and their subsequent use in a diazo transfer reaction.
Synthesis of Azide Reagents
This compound (MsN₃)
This protocol is a general method and should be performed with extreme caution due to the explosive nature of the product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide in a minimal amount of water.
-
Addition of Methanesulfonyl Chloride: Cool the sodium azide solution in an ice bath. Slowly add methanesulfonyl chloride to the solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction: Allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 12-16 hours.
-
Work-up: Add dichloromethane to the reaction mixture and stir. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to obtain this compound as a colorless oil. Note: It is often recommended to use the crude solution directly in the next step to avoid isolating the potentially explosive azide.
Tosyl Azide (TsN₃)
This protocol is adapted from a published procedure and should be performed with appropriate safety precautions.
-
Reaction Setup: In a suitable flask, dissolve p-toluenesulfonyl chloride (1 equivalent) in acetone.
-
Addition of Sodium Azide: In a separate flask, dissolve sodium azide (1.1 equivalents) in a minimal amount of water.
-
Reaction: Add the sodium azide solution to the p-toluenesulfonyl chloride solution and stir the mixture at room temperature for several hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetone. Add water and extract the aqueous layer with dichloromethane or diethyl ether.
-
Isolation: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield tosyl azide.
Diazo Transfer Reaction: Synthesis of Dimethyl Diazomalonate
The following protocols outline the synthesis of dimethyl diazomalonate, a common diazo compound, using a sulfonyl azide. While a direct comparative study with this compound was not found, a high-yielding protocol using the safer alternative 4-acetamidobenzenesulfonyl azide is provided, alongside a protocol for tosyl azide.
Protocol with a Tosyl Azide Analog (4-Acetamidobenzenesulfonyl Azide)
This procedure is adapted from Organic Syntheses and provides a 73% yield of purified dimethyl diazomalonate.
-
Reaction Setup: To a solution of dimethyl malonate (1 equivalent) and 4-acetamidobenzenesulfonyl azide (1.1 equivalents) in acetonitrile, add triethylamine (1.1 equivalents) at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated 4-acetamidobenzenesulfonamide. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel to afford dimethyl diazomalonate.
Protocol with Tosyl Azide
This is a general procedure for diazo transfer to an active methylene compound.
-
Reaction Setup: Dissolve the active methylene compound (e.g., diethyl malonate, 1 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or DBU (1.1 equivalents), to the solution.
-
Addition of Tosyl Azide: Slowly add a solution of tosyl azide (1.05 equivalents) in the same solvent to the reaction mixture, maintaining the temperature at 0°C or room temperature depending on the substrate's reactivity.
-
Reaction: Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is washed with water and brine.
-
Purification: The byproduct, p-toluenesulfonamide, can often be removed by washing the organic layer with an aqueous base (e.g., NaOH solution). Further purification of the desired diazo compound is usually achieved by column chromatography. A reported yield for the synthesis of diethyl diazomalonate using this method is 62%.
Byproduct Removal
A significant practical consideration in choosing between this compound and tosyl azide is the ease of byproduct removal. The corresponding sulfonamide byproducts, methanesulfonamide and p-toluenesulfonamide, must be separated from the desired diazo product.
-
Methanesulfonamide: This byproduct is relatively polar and has good water solubility, which generally allows for its removal through simple aqueous extractions.
-
p-Toluenesulfonamide: This byproduct is less polar than methanesulfonamide and can sometimes be more challenging to remove completely by extraction alone, often requiring chromatographic purification.
Conclusion
The choice between this compound and tosyl azide for diazo transfer reactions depends on the specific priorities of the researcher.
-
For applications where atom economy and ease of byproduct removal are the primary concerns, this compound is the superior choice. Its lower molecular weight leads to a significantly better atom economy, aligning with the principles of green chemistry. The water-soluble nature of its sulfonamide byproduct simplifies the purification process.
-
When the highest possible yield for a specific substrate is the main objective, tosyl azide may be the preferred reagent. It has been reported to be highly efficient for diazo transfer to active methylene compounds, often providing excellent yields.
In all cases, researchers must handle both reagents with extreme caution due to their explosive nature. The development of safer, in-situ generation methods for these azides is an active area of research that promises to mitigate some of the risks associated with their use.
References
Safety Showdown: Methanesulfonyl Azide vs. Other Organic Azides in Research and Development
A Comparative Guide to the Safety Profiles of Common Azide Reagents
For researchers, scientists, and drug development professionals, the use of organic azides is indispensable for a variety of chemical transformations, including the renowned "click chemistry." However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of the safety profiles of different azide reagents. This guide provides an objective comparison of the safety parameters of methanesulfonyl azide (MsN₃) against two other commonly used organic azides: tosyl azide (TsN₃) and diphenylphosphoryl azide (DPPA). The information presented is supported by experimental data to aid in the selection of the most appropriate and safest reagent for specific research applications.
Executive Summary
All organic azides are energetic compounds and must be handled with care. However, significant differences in their thermal stability and sensitivity to impact exist. This compound is generally considered to have a more favorable safety profile compared to many other organic azides due to its higher thermal stability and lower sensitivity to impact. This guide will delve into the quantitative data and experimental protocols that underpin these safety assessments.
Comparative Safety Data
The following table summarizes key quantitative safety data for this compound, tosyl azide, and diphenylphosphoryl azide. The primary methods for assessing the explosive hazards of these compounds are Differential Scanning Calorimetry (DSC) for thermal stability and impact sensitivity testing, such as the BAM Fallhammer method.
| Parameter | This compound (MsN₃) | Tosyl Azide (TsN₃) | Diphenylphosphoryl Azide (DPPA) |
| Thermal Stability (DSC) | |||
| Onset Temperature (Tonset) | 145 °C[1] | 120 °C[1] | Data not readily available |
| Decomposition Energy (ΔHd) | -211 kJ/mol[1] | -193 kJ/mol[1] | Data not readily available |
| Impact Sensitivity | Reportedly not impact-sensitive when pure[1] | Reported to be impact-sensitive[1] | Potential explosive[1] |
| Toxicity | Toxic if swallowed, in contact with skin or if inhaled.[2] | Toxic if swallowed, in contact with skin or if inhaled. | Toxic if swallowed, in contact with skin or if inhaled. |
Note: The Yoshida correlation can be used to estimate impact sensitivity and explosion propagation from DSC data. However, experimentally determined values are preferred for a definitive safety assessment.[3][4]
Experimental Protocols
Accurate assessment of the safety profile of energetic compounds relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of the organic azide by measuring the heat flow associated with its decomposition as a function of temperature.
Apparatus: A differential scanning calorimeter equipped with high-pressure crucibles.
Procedure:
-
A small, precisely weighed sample (typically 1-5 mg) of the organic azide is hermetically sealed in a high-pressure crucible.
-
An empty, sealed crucible is used as a reference.
-
The sample and reference crucibles are placed in the DSC furnace.
-
The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min).[5]
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The onset temperature (Tonset) of the exothermic decomposition peak and the enthalpy of decomposition (ΔHd) are determined from the resulting thermogram.[6][7]
BAM Fallhammer Impact Sensitivity Test
Objective: To determine the sensitivity of the organic azide to impact energy.
Apparatus: A BAM (Bundesanstalt für Materialforschung und-prüfung) fallhammer apparatus.[8]
Procedure:
-
A small amount of the sample is placed in the testing apparatus, typically between two steel cylinders.[9][10]
-
A specified weight (e.g., 1 kg, 5 kg, or 10 kg) is dropped from a known height onto the sample.[9][10]
-
The outcome (explosion, decomposition, or no reaction) is observed.
-
The test is repeated multiple times at various drop heights to determine the minimum impact energy (in Joules) required to cause a reaction in 50% of the trials (the H₅₀ value).[11]
-
A "no-go" result, where no reaction is observed in a set number of trials at the maximum test height, indicates low impact sensitivity.
Safety Hazard Assessment Workflow
The following diagram illustrates a logical workflow for assessing the safety hazards associated with organic azides.
Caption: A logical workflow for the safety assessment of organic azides.
Discussion and Recommendations
The experimental data clearly indicates that this compound possesses a higher thermal stability compared to tosyl azide, with a higher onset temperature of decomposition. Furthermore, reports suggest that pure this compound is not impact-sensitive, a significant advantage over tosyl azide which is known to be sensitive to impact.[1] While quantitative data for diphenylphosphoryl azide is not as readily available in the reviewed literature, it is generally regarded as a potential explosive and should be handled with extreme caution.[1]
For researchers and professionals in drug development, the choice of an azide reagent should be guided by a thorough risk assessment. Based on the available data, This compound presents a generally more favorable safety profile for many applications, particularly in larger-scale reactions where thermal and mechanical stability are paramount.
However, it is crucial to remember that all organic azides are energetic and potentially hazardous. The following general safety precautions should always be observed:
-
Always handle the smallest possible quantities.
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and blast shields, especially when working with larger quantities.
-
Avoid heat, friction, and shock.
-
Do not use metal spatulas to handle azides.
-
Be aware of incompatibilities, such as strong acids and oxidizing agents.
-
Have a clear and practiced emergency plan in place.
By understanding the relative safety profiles of different organic azides and adhering to strict safety protocols, researchers can continue to leverage the power of azide chemistry while minimizing risks in the laboratory.
References
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. iccee.journals.ekb.eg [iccee.journals.ekb.eg]
- 5. tainstruments.com [tainstruments.com]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fauske.com [fauske.com]
- 9. matec-conferences.org [matec-conferences.org]
- 10. scribd.com [scribd.com]
- 11. Understanding Explosive Sensitivity with Effective Trigger Linkage Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Methanesulfonyl Azide in α-Diazo Ketone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of α-diazo ketones is a critical step in the construction of complex molecules. The choice of diazo-transfer reagent is paramount to the success of this transformation, influencing yield, purity, safety, and scalability. This guide provides an objective comparison of methanesulfonyl azide with its common alternatives, supported by experimental data and detailed protocols to inform your selection process.
This compound (mesyl azide, MsN₃) has emerged as a highly effective reagent for the synthesis of α-diazo ketones via a diazo-transfer reaction. Its rising popularity is attributed to a combination of high reactivity, broad substrate scope, and practical advantages in product purification. However, a comprehensive evaluation requires a comparative analysis with other established and novel diazo-transfer reagents.
Performance Comparison of Diazo-Transfer Reagents
The efficacy of a diazo-transfer reagent is assessed by several key metrics: yield of the desired α-diazo ketone, reaction time, substrate scope, and ease of purification. While reaction conditions can be optimized for each reagent, the following tables provide a comparative overview based on published data.
| Reagent | Substrate | Yield (%) | Reaction Time | Reference |
| This compound | α-Trifluoroacetyl ketone | Good to Excellent | Not Specified | [1] |
| p-Toluenesulfonyl Azide (Tosyl Azide) | β-Dicarbonyl compounds | up to 94% | 2.5 hours | [2] |
| Trifluorothis compound (Triflyl Azide) | α-Nitrocarbonyl compounds | High | Not Specified | [3] |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | Activated methylene compounds | Excellent | Several minutes | [4][5] |
Table 1: Comparative Yields and Reaction Times for the Synthesis of α-Diazo Ketones.
In-depth Analysis of Reagents
This compound (MsN₃)
This compound is often considered a superior alternative to the traditional p-toluenesulfonyl azide (tosyl azide).[1] Its primary advantage lies in the properties of its byproduct, methanesulfonamide. This byproduct is readily soluble in water, allowing for a simple aqueous extraction during workup, which simplifies the purification of the α-diazo ketone product.[6] This is a significant advantage over tosyl azide, whose byproduct, p-toluenesulfonamide, often requires chromatographic separation.[2] From an economic standpoint, this compound also offers high atom economy and is relatively low in cost.[6]
p-Toluenesulfonyl Azide (TsN₃)
As the most traditional and widely used diazo-transfer reagent, p-toluenesulfonyl azide has a vast body of literature supporting its application. It is highly efficient for the diazotization of compounds with active methylene groups, such as β-dicarbonyl compounds, often providing high yields.[2] However, the aforementioned challenge of removing the p-toluenesulfonamide byproduct can be a significant drawback, particularly in large-scale syntheses.
Trifluorothis compound (TfN₃)
Trifluorothis compound, or triflyl azide, is a powerful diazo-transfer reagent, particularly effective for less reactive substrates like α-nitrocarbonyl compounds.[3] Its high reactivity allows for the synthesis of α-diazo ketones that are challenging to obtain with other reagents.
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)
ADT is a more recently developed, shelf-stable diazo-transfer reagent that offers excellent yields and remarkably short reaction times, often on the order of minutes.[4][5] It is reported to be highly efficient for a variety of activated methylene compounds. While initially reported as "intrinsically safe" due to an endothermic decomposition, subsequent studies have shown it to have a highly exothermic decomposition comparable to tosyl azide, necessitating careful handling.[7][8]
"Sulfonyl-Azide-Free" (SAFE) Protocols
To address the inherent hazards associated with sulfonyl azides, "sulfonyl-azide-free" (SAFE) protocols have been developed. These methods generate the diazo-transfer reagent in situ, avoiding the isolation and handling of potentially explosive sulfonyl azide reagents.[4]
Safety Profile of Diazo-Transfer Reagents
The synthesis and handling of diazo compounds and their precursors require stringent safety precautions due to their potential for explosive decomposition.
| Reagent | Onset Temperature (°C) | Enthalpy of Decomposition (kJ/mol) | Key Safety Considerations |
| This compound | ~120 | Not explicitly found, but known to be explosive | Explosive nature requires careful handling. In-situ generation is recommended to minimize risk.[9][10] |
| p-Toluenesulfonyl Azide | 156 | -334 | Potentially explosive, handle with care.[7] |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | 187 | -207 | Highly exothermic decomposition, comparable to tosyl azide.[7] |
Table 2: Thermal Stability and Safety Data for Selected Diazo-Transfer Reagents.
Caution: All azide-containing reagents are potentially explosive and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment, including safety glasses, lab coat, and gloves.[11] In-situ generation of sulfonyl azides is a recommended strategy to enhance safety.[6][10]
Experimental Protocols
Detailed experimental procedures are crucial for the successful and safe synthesis of α-diazo ketones. Below are representative protocols for the use of this compound and p-toluenesulfonyl azide.
Detrifluoroacetylative Diazo Transfer using this compound
This procedure is a versatile method for the synthesis of α-diazo ketones from the corresponding ketones.
-
Activation of the Ketone: The ketone is first activated by conversion to its α-trifluoroacetyl derivative. This is typically achieved by reacting the ketone with a suitable base (e.g., lithium hexamethyldisilazide) to form the enolate, followed by treatment with trifluoroethyl trifluoroacetate.[1]
-
Diazo Transfer: The resulting α-trifluoroacetyl ketone is then treated with this compound in a suitable solvent such as acetonitrile, in the presence of a base like triethylamine.[1]
-
Workup and Purification: The reaction mixture is then worked up, typically involving an aqueous extraction to remove the water-soluble methanesulfonamide byproduct. The desired α-diazo ketone can then be purified by column chromatography.[1]
Diazo Transfer from p-Toluenesulfonyl Azide to a β-Dicarbonyl Compound
This is a classic and reliable method for the synthesis of 2-diazo-1,3-dicarbonyl compounds.
-
Reaction Setup: The β-dicarbonyl compound is dissolved in a suitable solvent, such as acetonitrile, along with a base (e.g., triethylamine).[2]
-
Addition of Tosyl Azide: p-Toluenesulfonyl azide is added to the solution, and the reaction is stirred at room temperature.[2]
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified. This often requires column chromatography on silica gel or alumina to separate the desired 2-diazo-1,3-dicarbonyl compound from the p-toluenesulfonamide byproduct.[2]
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for the synthesis of α-diazo ketones.
Caption: A typical experimental workflow for α-diazo ketone synthesis.
Conclusion
This compound stands out as a highly efficacious reagent for the synthesis of α-diazo ketones, offering a compelling balance of reactivity, broad applicability, and, most notably, a simplified purification process due to its water-soluble byproduct. While traditional reagents like tosyl azide remain effective, the operational advantages of this compound make it an attractive choice for many applications in research and development. Newer reagents like ADT show promise for rapid synthesis, though safety considerations remain paramount. The choice of reagent will ultimately depend on the specific substrate, scale of the reaction, and the laboratory's safety protocols and purification capabilities. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 3. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Diazo ketone synthesis [organic-chemistry.org]
- 5. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds [organic-chemistry.org]
- 6. cora.ucc.ie [cora.ucc.ie]
- 7. scispace.com [scispace.com]
- 8. Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methanesulfonyl Azide
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of methanesulfonyl azide, a high-energy and potentially explosive reagent. This document provides a comprehensive operational and disposal plan to mitigate risks and ensure a secure laboratory environment.
This compound (MsN₃) is a valuable reagent in organic synthesis, primarily utilized for the introduction of diazo groups. However, its inherent instability and potential for explosive decomposition necessitate meticulous handling and disposal protocols. Adherence to these procedures is paramount for the safety of laboratory personnel and the integrity of research facilities.
Immediate Safety and Handling Precautions
Before undertaking any work with this compound, a thorough understanding of its hazardous properties is crucial. It is a shock-sensitive and thermally unstable compound that should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a face shield, a flame-retardant lab coat, and heavy-duty gloves.
-
Engineered Controls: All manipulations of this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is mandatory for all operations.
-
Scale of Operation: Work with the smallest quantities of this compound possible. In situ generation is the preferred method to avoid the isolation and storage of this hazardous compound.[1]
-
Avoid Contamination: Prevent contact with heavy metals, strong acids, and strong bases, as these can lead to violent decomposition. Use plastic or Teflon-coated spatulas and equipment.
-
Temperature Control: Perform reactions at or below room temperature whenever possible. Avoid heating this compound, as it decomposes, sometimes explosively, at elevated temperatures.
Quantitative Data on this compound Hazards
For a clear understanding of the risks, the following table summarizes key quantitative data related to the hazards of this compound.
| Parameter | Value | Reference |
| Molecular Formula | CH₃N₃O₂S | |
| Molecular Weight | 121.12 g/mol | |
| Physical State | Colorless to pale yellow liquid | |
| Density | 1.43 g/cm³ | |
| Melting Point | 9-11 °C | |
| Boiling Point | Decomposes | |
| Incompatibilities | Heavy metals, strong acids, strong bases, heat, shock, friction |
Disposal Procedure: Neutralization via Staudinger Reduction
The recommended method for the safe disposal of this compound is through a Staudinger reduction. This mild and efficient reaction converts the azide to a stable amine and triphenylphosphine oxide, which are significantly less hazardous.[2][3]
Experimental Protocol for Neutralization
This protocol is designed for the safe and effective neutralization of residual this compound in a laboratory setting.
Materials:
-
This compound solution (to be neutralized)
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional, for inert atmosphere)
Procedure:
-
Preparation: In a certified chemical fume hood, behind a blast shield, equip a round-bottom flask of appropriate size with a magnetic stir bar.
-
Dilution: If the this compound is in a concentrated form, dilute it with anhydrous tetrahydrofuran (THF). The final concentration should ideally not exceed 1 M.
-
Inert Atmosphere (Recommended): Purge the flask with an inert gas such as nitrogen or argon.
-
Addition of Triphenylphosphine: With vigorous stirring, slowly add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) in THF to the this compound solution. The addition should be performed at room temperature. A slight exotherm may be observed.
-
Reaction: Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution. For complete conversion, it is recommended to stir the mixture for a minimum of 2 hours.
-
Hydrolysis: After the initial reaction is complete, slowly and carefully add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.[2][3]
-
Verification of Complete Neutralization (Optional but Recommended): The disappearance of the characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) can confirm the complete destruction of the this compound.
-
Waste Disposal: The resulting mixture, containing methanesulfonamide, triphenylphosphine oxide, and THF, should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these stringent safety protocols and the detailed disposal procedure, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
Essential Safety and Operational Protocols for Handling Methanesulfonyl Azide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl azide (MsN₃) is a valuable reagent in chemical synthesis, particularly for the introduction of the azide functionality. However, its utility is matched by its significant potential hazards, including its explosive nature and toxicity. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research operations. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the handling of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various stages of handling.
| Operation Stage | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Nitrile gloves (double-gloved) | Safety glasses with side shields | Flame-retardant lab coat | Not generally required |
| Weighing & Transfer | Heavy-duty nitrile or neoprene gloves over nitrile gloves | Chemical splash goggles and a face shield | Flame-retardant lab coat, chemical-resistant apron | N95 or higher particulate respirator |
| Reaction Setup & Workup | Heavy-duty nitrile or neoprene gloves over nitrile gloves | Chemical splash goggles and a face shield within a fume hood with the sash lowered | Flame-retardant lab coat, chemical-resistant apron | Not required if handled exclusively in a certified fume hood |
| Waste Disposal | Heavy-duty nitrile or neoprene gloves over nitrile gloves | Chemical splash goggles and a face shield | Flame-retardant lab coat, chemical-resistant apron | Not required if handled exclusively in a certified fume hood |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves over nitrile gloves | Chemical splash goggles and a face shield | Flame-retardant lab coat, chemical-resistant apron, disposable shoe covers | Air-purifying respirator with appropriate cartridges |
Note: Always consult the Safety Data Sheet (SDS) for the specific this compound product for any additional PPE recommendations. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
Operational Plan: A Step-by-Step Guide
The following protocol outlines the safe handling of this compound from receipt to disposal. This workflow is designed to minimize risk at every step.
Experimental Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.
-
The storage location should be a designated, locked cabinet for energetic materials.
-
Ensure the container is tightly sealed.
2. Work Area Preparation:
-
All work with this compound must be conducted in a certified chemical fume hood.
-
A blast shield must be placed between the user and the experimental setup.[1][2]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Remove all unnecessary equipment and chemicals from the fume hood to minimize potential secondary hazards.
3. Weighing and Transfer:
-
Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats. Metal spatulas can cause friction or static discharge that could initiate decomposition.
-
Handle the compound gently; avoid scraping or grinding the solid.
-
Prepare solutions in situ whenever possible to avoid isolating the neat azide.[2]
4. Reaction and Quenching:
-
Add this compound to the reaction mixture slowly and in a controlled manner.
-
Maintain the reaction temperature as specified in the experimental procedure, using a reliable temperature monitoring and control system.
-
Upon completion of the reaction, any excess or unreacted azide must be quenched. A common method is the slow addition of a reducing agent, such as a solution of sodium nitrite followed by acidification.
5. Decontamination and Disposal:
-
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Rinse all contaminated items with a suitable solvent (e.g., ethanol) to dissolve any residual azide.
-
The solvent rinse should then be treated as hazardous waste.
-
Never dispose of azide-containing waste down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.[1]
-
All solid and liquid waste containing this compound must be collected in a designated, labeled, non-metallic waste container.
-
The collected waste must be deactivated before final disposal. A common procedure involves the careful addition of an aqueous solution of sodium nitrite, followed by the slow addition of dilute sulfuric acid to generate nitrous acid, which destroys the azide. This process should be performed in a fume hood with vigorous stirring.[3]
Emergency Procedures
Spills:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-metallic tools and place it in a labeled, non-metallic container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.
-
For large spills, or any spill outside of a fume hood, evacuate the laboratory immediately and contact your institution's emergency response team.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
